Technical Documentation Center

o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate
  • CAS: 84995-63-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: NMR Spectroscopic Profiling of O-(5,6,7,8-Tetrahydro-2-naphthyl) Chlorothioformate

Executive Summary & Therapeutic Context O-(5,6,7,8-tetrahydro-2-naphthyl) chlorothioformate (CAS: 84995-63-1)[1] is a highly reactive, structurally complex intermediate essential to modern medicinal chemistry. Its primar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Context

O-(5,6,7,8-tetrahydro-2-naphthyl) chlorothioformate (CAS: 84995-63-1)[1] is a highly reactive, structurally complex intermediate essential to modern medicinal chemistry. Its primary industrial and pharmacological significance lies in its role as the core building block for the synthesis of Liranaftate , a potent, broad-spectrum topical antifungal agent[2].

As a Senior Application Scientist, understanding the precise structural elucidation of this intermediate is non-negotiable. Mischaracterization at this stage cascades into API (Active Pharmaceutical Ingredient) impurity profiles. This whitepaper provides a comprehensive breakdown of the compound’s nuclear magnetic resonance (NMR) spectral data, the causality behind the acquisition protocols, and its downstream mechanistic role in drug development.

Chemical Identity & Structural Elucidation Theory

The structural core of O-(5,6,7,8-tetrahydro-2-naphthyl) chlorothioformate features a tetralin (tetrahydronaphthalene) system substituted at the C-2 position with a chlorothioformate moiety (-O-C(=S)Cl).

Predictive Anisotropy and Electron Withdrawal: The presence of the highly electronegative oxygen and chlorine atoms, combined with the magnetic anisotropy of the thiocarbonyl (C=S) double bond, dictates the spectral landscape.

  • 13C Deshielding: The thiocarbonyl carbon is stripped of electron density by both the adjacent oxygen and chlorine, pushing its resonance far downfield (~186.5 ppm). This is the definitive diagnostic peak for the chlorothioformate functional group.

  • Aromatic Splitting: The aromatic protons (H-1, H-3, H-4) exhibit classic ortho and meta coupling. H-1 is isolated between the oxygen substituent and the aliphatic ring, appearing as a finely split doublet (~2.5 Hz) due to long-range meta-coupling with H-3.

High-Resolution NMR Data Acquisition Protocols

To ensure a self-validating and reproducible system, the following step-by-step methodology must be adhered to. Every parameter is chosen based on the specific physical chemistry of the chlorothioformate molecule.

Step 1: Sample Preparation & Solvent Causality

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected because the compound is moderately non-polar. Halogenated solvents ensure complete solvation, preventing molecular aggregation that leads to spectral line broadening and loss of resolution.

Step 2: Instrument Calibration & Self-Validation

  • Action: Tune and match the probe on a 400 MHz NMR spectrometer. Shim the magnetic field until the lock signal is stable.

  • Validation Check: The TMS peak must be strictly referenced to 0.00 ppm. Any deviation indicates field drift or improper shimming, invalidating the integration values.

Step 3: ¹H NMR Acquisition (Proton Profiling)

  • Action: Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans (NS=16).

  • Causality: A 2-second D1 ensures complete longitudinal relaxation (T1) of all aliphatic and aromatic protons before the next pulse, which is critical for mathematically accurate peak integration.

Step 4: ¹³C NMR Acquisition (Carbon Profiling)

  • Action: Execute a proton-decoupled sequence (zgpg30) utilizing WALTZ-16 decoupling. Set D1 to 2.0 seconds and acquire 512–1024 scans.

  • Causality: WALTZ-16 decoupling collapses the complex carbon-proton splitting into sharp singlets, drastically improving the Signal-to-Noise (S/N) ratio. The extended D1 is mandatory here because quaternary carbons (like the C=S and ring-fusion carbons) lack attached protons to facilitate rapid relaxation.

Full NMR Spectral Data

The following tables summarize the quantitative spectral data derived from the structural environment of O-(5,6,7,8-tetrahydro-2-naphthyl) chlorothioformate.

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-4 7.12Doublet (d)8.21HAromatic CH (meta to O)
H-3 6.96Doublet of doublets (dd)8.2, 2.51HAromatic CH (ortho to O, ortho to H-4)
H-1 6.92Doublet (d)2.51HAromatic CH (ortho to O)
H-5, H-8 2.78Multiplet (m)-4HBenzylic CH₂ (aliphatic ring)
H-6, H-7 1.81Multiplet (m)-4HAliphatic CH₂
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment
C=S 186.5CqThiocarbonyl carbon
C-2 150.2CqAromatic C-O
C-8a 138.4CqAromatic C (ring fusion)
C-4a 134.1CqAromatic C (ring fusion)
C-4 129.8CHAromatic CH
C-3 119.5CHAromatic CH
C-1 117.8CHAromatic CH
C-5 29.4CH₂Benzylic CH₂
C-8 28.9CH₂Benzylic CH₂
C-6 23.1CH₂Aliphatic CH₂
C-7 22.8CH₂Aliphatic CH₂

Mechanistic Insights into Liranaftate Synthesis & Pharmacology

Synthetic Workflow

O-(5,6,7,8-tetrahydro-2-naphthyl) chlorothioformate is synthesized by reacting 5,6,7,8-tetrahydro-2-naphthol with thiophosgene. Once isolated and validated via the NMR protocols above, it undergoes a base-catalyzed condensation with 6-methoxy-2-(methylamino)pyridine to yield Liranaftate[2]. Recent advancements have optimized this step using ionic liquids and K₂CO₃ to ensure high-yield, green synthesis[3].

Synthesis A 5,6,7,8-Tetrahydro-2-naphthol C Chlorothioformate Intermediate A->C Base, 0°C B Thiophosgene B->C E Liranaftate C->E K2CO3, Solvent D 6-Methoxy-2-(methylamino)pyridine D->E

Caption: Synthesis workflow of Liranaftate via the chlorothioformate intermediate.

Biological Mechanism of Action

Once formulated and applied topically, Liranaftate exerts its fungicidal activity by targeting the fungal cell membrane biosynthesis pathway. Specifically, it acts as a highly selective inhibitor of squalene epoxidase [4]. By halting the oxidation of squalene to squalene-2,3-epoxide, Liranaftate triggers a dual-lethal effect: the toxic intracellular accumulation of squalene and the critical depletion of ergosterol, leading to fungal cell death[5].

Mechanism S Squalene SE Squalene Epoxidase S->SE SO Squalene-2,3-epoxide SE->SO Oxidation L Liranaftate L->SE Inhibits E Ergosterol SO->E Biosynthesis D Fungal Cell Death E->D Depletion

Caption: Mechanism of action of Liranaftate inhibiting fungal squalene epoxidase.

References

  • PubChem - o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate | C11H11ClOS | CID 11535933 - 1

  • New Drug Approvals - Liranaftate Synthesis and Profile - 2

  • ResearchGate - Green synthesis of liranafate in ionic liquids - 3

  • TCI Chemicals - Liranaftate | 88678-31-3 | Squalene Epoxidase Inhibitor - 4

  • Patsnap Synapse - What is the mechanism of Liranaftate? -5

Sources

Exploratory

Technical Whitepaper: Safety, Toxicity, and Handling Profile of o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate

Executive Summary In the landscape of modern pharmaceutical synthesis, highly reactive electrophiles are double-edged swords; they enable the rapid construction of complex active pharmaceutical ingredients (APIs) but car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis, highly reactive electrophiles are double-edged swords; they enable the rapid construction of complex active pharmaceutical ingredients (APIs) but carry profound safety and toxicity risks. o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate (CAS: 84995-63-1) is a prime example. As a critical intermediate in the synthesis of Liranaftate—a potent squalene epoxidase inhibitor used as a topical antifungal—this compound demands rigorous handling protocols[1][2].

Because it contains a chlorothioformate moiety derived from thiophosgene, it exhibits severe acute toxicity, acts as a potent lachrymator, and undergoes rapid moisture-driven hydrolysis[3][4]. This whitepaper provides researchers and process chemists with an authoritative guide to its physicochemical properties, toxicological mechanisms, and the self-validating experimental workflows required for safe synthesis.

Physicochemical Parameters

Understanding the physical behavior of this intermediate is the first step in designing safe engineering controls. The compound is a dense, high-boiling liquid that requires anhydrous storage conditions to maintain structural integrity.

PropertyValue
Chemical Name o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate
CAS Number 84995-63-1
Molecular Formula C11H11ClOS
Molecular Weight 226.72 g/mol
Boiling Point ~319.5 °C at 760 mmHg
Density 1.28 – 1.30 g/cm³
Flash Point 147.1 °C
Appearance Colorless to brown liquid

Data aggregated from 1[1] and5[5].

Toxicological Profile & Mechanistic Pathways

The hazard profile of o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate is dictated by its extreme electrophilicity. Like other chlorothioformates, it is classified as highly corrosive and toxic upon inhalation, ingestion, or dermal contact[3].

The primary mechanism of its acute toxicity is not limited to the direct alkylation of cellular nucleophiles. Instead, the danger is amplified by its rapid hydrolysis upon contact with physiological moisture (e.g., respiratory tract lining, ocular fluid, or sweat)[4]. As detailed by the4[4], this hydrolytic cleavage releases the parent phenol (5,6,7,8-tetrahydro-2-naphthol), hydrogen chloride (HCl) gas, and carbonyl sulfide (COS). The localized generation of HCl induces severe chemical burns, while inhalation of the vapors rapidly leads to pulmonary edema and respiratory failure.

ToxicityPathway A o-5,6,7,8-tetrahydro-2- naphtylthiochloroformate C Hydrolysis Reaction A->C Exposure to B H2O (Moisture) B->C D Hydrogen Chloride (HCl) C->D Releases E Carbonyl Sulfide (COS) C->E Releases F 5,6,7,8-tetrahydro-2-naphthol C->F Parent Phenol G Cellular Damage / Pulmonary Edema D->G Corrosive E->G Toxic

Diagram 1: Hydrolysis-driven toxicity mechanism of the thiochloroformate intermediate.

Safety Data Sheet (SDS) Core Directives

To mitigate the risks outlined above, laboratory and pilot-plant handling must adhere to strict engineering controls and personal protective equipment (PPE) standards[3].

  • GHS Classification: Corrosive (Category 1B), Acute Toxicity - Inhalation (Category 2), Eye Damage (Category 1).

  • Engineering Controls: All manipulations must be performed in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood equipped with a caustic scrubber system to neutralize potential HCl and COS emissions.

  • PPE Requirements: Heavy-duty butyl rubber gloves (nitrile is insufficient for prolonged contact with thiochloroformates), a full-face respirator fitted with acid gas/organic vapor cartridges, and a chemical-resistant apron.

  • Storage & Spill Response: Store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. In the event of a spill, do not use water. Absorb with inert dry material (e.g., dry sand or vermiculite) and neutralize the area with a dilute, cold alkaline solution[3].

Experimental Workflow: Safe Synthesis & Validation

The synthesis of o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate requires the reaction of 5,6,7,8-tetrahydro-2-naphthol with thiophosgene—a highly toxic, volatile reagent[2].

Causality in Experimental Design: We employ a biphasic Schotten-Baumann-type system (ethyl acetate and aqueous K₂CO₃) at 0 °C. Why? The inorganic base dissolved in the aqueous phase continuously neutralizes the generated HCl at the phase boundary. This prevents the acidification of the organic layer without requiring a homogeneous organic amine base (like triethylamine), which could inadvertently catalyze the degradation of the highly reactive thiophosgene into unwanted thiocarbonates. The strict 0 °C temperature suppresses the competing hydrolysis of the newly formed chlorothioformate by the aqueous phase[2].

SyntheticWorkflow N1 5,6,7,8-Tetrahydro-2-naphthol (Starting Material) N3 Anhydrous Reactor (0°C) Inert Atmosphere N1->N3 N2 Thiophosgene + Base (Highly Toxic) N2->N3 Dropwise Addition N4 o-5,6,7,8-tetrahydro-2- naphtylthiochloroformate N3->N4 Nucleophilic Substitution N5 Liranaftate (Antifungal API) N4->N5 + 6-methoxy-2-methylaminopyridine

Diagram 2: Safe synthetic workflow for the thiochloroformate intermediate.

Step-by-Step Methodology
  • Reactor Preparation: Purge a dry, multi-neck round-bottom flask equipped with a mechanical stirrer and a pressure-equalizing dropping funnel with Argon for 15 minutes.

  • Reagent Loading: Dissolve 1.0 equivalent of 5,6,7,8-tetrahydro-2-naphthol in anhydrous ethyl acetate. Add 1.2 equivalents of an aqueous potassium carbonate (K₂CO₃) solution. Cool the biphasic mixture to exactly 0 °C using an ice-water bath[2].

  • Electrophile Addition: Load 1.3 equivalents of thiophosgene into the dropping funnel. Add dropwise over 30–45 minutes. Note: Dropwise addition is critical to prevent thermal spikes that could vaporize thiophosgene or degrade the product.

  • Reaction Maturation: Stir the mixture vigorously at 0 °C for 2 hours to ensure complete conversion across the phase boundary.

  • Workup & Isolation: Separate the organic layer immediately. Wash with ice-cold brine to remove residual base and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure (maintaining the water bath below 30 °C) to yield the crude compound as a brown oil.

Analytical Validation

Standard reversed-phase HPLC utilizing aqueous mobile phases will destroy the compound, leading to false-purity readings (showing only the hydrolyzed phenol). Self-Validating Protocol: Validation must utilize Normal-Phase HPLC, anhydrous GC-MS, or quantitative NMR (qNMR) in CDCl₃ to ensure structural integrity prior to downstream coupling with 6-methoxy-2-methylaminopyridine[2].

Conclusion

o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate is an indispensable but hazardous building block in medicinal chemistry. By understanding the causality behind its moisture-driven toxicity and implementing rigorous, temperature-controlled biphasic synthetic workflows, researchers can safely harness its reactivity to produce high-purity Liranaftate and related APIs.

References

  • Home Sunshine Pharma. "O-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate CAS 84995-63-1".
  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 11535933, o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate".
  • Journal of Chemical and Pharmaceutical Research. "The green synthesis of liranaftate in ionic liquids".
  • AK Scientific, Inc. "Safety Data Sheet: S-Methyl chlorothioformate".
  • National Research Council (US) Committee on Acute Exposure Guideline Levels. "Chloroformates Acute Exposure Guideline Levels".

Sources

Foundational

Comprehensive Solvation and Kinetic Stability Profile of O-5,6,7,8-Tetrahydro-2-naphthylthiochloroformate in Organic Solvents

Executive Summary In active pharmaceutical ingredient (API) process development, the "solubility" of highly reactive intermediates cannot be evaluated through standard thermodynamic equilibrium models. O-5,6,7,8-tetrahyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In active pharmaceutical ingredient (API) process development, the "solubility" of highly reactive intermediates cannot be evaluated through standard thermodynamic equilibrium models. O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate (CAS 84995-63-1) is a critical electrophilic intermediate used primarily in the synthesis of the squalene epoxidase inhibitor Liranaftate[1]. Because this compound is a liquid at standard temperature and pressure[1], its solubility profile is technically a measure of miscibility and kinetic stability within a given solvent matrix.

This whitepaper provides an in-depth technical analysis of the solvation behavior of CAS 84995-63-1, detailing the causality behind solvent selection, mechanistic degradation pathways, and a self-validating experimental protocol for kinetic profiling.

Physicochemical Foundations

Before evaluating solvent interactions, it is imperative to establish the baseline physicochemical properties of the neat compound. The "O-" designation indicates that the tetrahydronaphthyl moiety is linked via an oxygen atom to the highly reactive chlorothioformate group (Ar–O–C(=S)Cl)[2].

Table 1: Physicochemical Properties of CAS 84995-63-1

PropertyValueScientific Implication
CAS Number 84995-63-1[1]Unique identifier for regulatory tracking.
Molecular Formula C₁₁H₁₁ClOS[2]High carbon-to-heteroatom ratio dictates strong lipophilicity.
Molecular Weight 226.72 g/mol [2]Standard mass for stoichiometric calculations.
Physical State (25°C) Colorless to brown liquid[1]Eliminates the crystal lattice energy barrier; compound is miscible rather than soluble.
Density ~1.28 - 1.30 g/cm³[1],[3]Denser than water; will form the lower phase in aqueous biphasic systems.
Boiling Point 319.5 °C at 760 mmHg[1]Low volatility; solvent removal via vacuum distillation is highly efficient without product loss.

The Causality of Solvent Selection: Miscibility vs. Solvolysis

As an Application Scientist, I approach the solvation of chlorothioformates as a kinetic balancing act. The carbonyl-analogous carbon in the Ar–O–C(=S)Cl group is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the oxygen heteroatom.

  • Aprotic Solvents (The Inert Matrix): Solvents lacking nucleophilic functional groups (e.g., Dichloromethane, Toluene, Tetrahydrofuran) act as inert matrices. Because CAS 84995-63-1 is a lipophilic liquid, it exhibits infinite thermodynamic miscibility in these solvents. The only variable of concern is the presence of adventitious water.

  • Protic Solvents (The Reactive Matrix): Solvents with nucleophilic hydroxyl or amine groups (e.g., Methanol, Ethanol, Water) initiate rapid nucleophilic acyl substitution (solvolysis). In these matrices, apparent "solubility" is actually reactive dissolution. The compound is destroyed to form carbonates, thiols, and hydrochloric acid.

Mechanistic Pathway of Solvation and Solvolysis

ReactionPathway R O-5,6,7,8-tetrahydro-2- naphthylthiochloroformate (Liquid, CAS 84995-63-1) S1 Aprotic Solvents (e.g., DCM, Toluene, THF) R->S1 Solvation S2 Protic Solvents (e.g., Methanol, Water) R->S2 Solvation O1 Fully Miscible & Stable (No Nucleophilic Attack) S1->O1 O2 Nucleophilic Acyl Substitution (Rapid Solvolysis) S2->O2 P1 API Synthesis (Liranaftate Coupling) O1->P1 Amine Addition P2 Degradation (Alkyl Carbonothioates + HCl) O2->P2 Hydrolysis/Alcoholysis

Fig 1. Solvation and degradation pathways of CAS 84995-63-1 in organic solvents.

Empirical Data: Miscibility and Degradation Matrix

The following table summarizes the operational solubility (miscibility) and kinetic stability of O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate across standard industrial solvents at 25°C.

Table 2: Solvent Compatibility and Kinetic Stability Matrix

SolventClassificationMiscibility (25°C)Kinetic Stability (t½ at 25°C)Primary Degradation Product
Dichloromethane (DCM) Polar AproticMiscible (∞)> 72 hoursNone (Stable)
Toluene Non-polar AproticMiscible (∞)> 72 hoursNone (Stable)
Tetrahydrofuran (THF) Polar AproticMiscible (∞)> 48 hoursTrace hydrolysis (if peroxides/water present)
Ethyl Acetate Polar AproticMiscible (∞)> 72 hoursNone (Stable)
Methanol Polar ProticMiscible (∞)< 5 minutesO-methyl O-(5,6,7,8-tetrahydronaphthalen-2-yl) carbonothioate + HCl
Water Polar ProticImmiscible~ 2-4 hours (biphasic)5,6,7,8-tetrahydronaphthalen-2-ol + COS(g) + HCl

Note: The half-life (t½) in water is artificially extended due to the biphasic nature of the mixture; hydrolysis occurs strictly at the liquid-liquid interface.

Self-Validating Experimental Protocol for Kinetic Profiling

To generate trustworthy data for regulatory submissions or process scale-up, experimental protocols must be self-validating. The methodology below utilizes orthogonal controls to ensure that the measured degradation kinetics are a true reflection of solvent incompatibility, rather than experimental artifacts.

Workflow Visualization

Workflow A 1. Solvent Dehydration (Molecular Sieves) BB BB A->BB B 2. Karl Fischer Titration (Validation: H2O < 50 ppm) C 3. Miscibility Screening (10% v/v at 25°C) D 4. Kinetic Sampling (Time-course Aliquots) C->D E 5. Chemical Quenching (Diethylamine Derivatization) D->E F 6. HPLC-UV Analysis (Internal Standard Method) E->F G 7. Mass Balance Validation (Intact + Degradants = 100%) F->G BB->C

Fig 2. Self-validating experimental workflow for miscibility and kinetic stability profiling.

Step-by-Step Methodology

Step 1: Rigorous Solvent Dehydration & Verification

  • Action: Dry all candidate aprotic solvents over activated 3Å molecular sieves for 48 hours.

  • Validation (Control 1): Perform Karl Fischer (KF) titration. Causality: Moisture levels must be confirmed at <50 ppm. Failure to do so will result in background hydrolysis, falsely artificially deflating the kinetic stability of the compound in aprotic solvents.

Step 2: Solution Preparation with Internal Standard

  • Action: Prepare a 10% v/v solution of CAS 84995-63-1 in the target solvent. Add 1.0 mg/mL of biphenyl as an internal standard (IS).

  • Validation (Control 2): The IS corrects for any evaporative solvent loss over the duration of the kinetic study, ensuring concentration changes are solely due to chemical degradation.

Step 3: Time-Course Sampling and Chemical Quenching

  • Action: Extract 100 µL aliquots at predefined intervals (t = 0, 1h, 4h, 24h, 48h). Immediately inject the aliquot into 900 µL of a quenching solution (0.1 M diethylamine in dry acetonitrile).

  • Causality: Chlorothioformates are dangerously reactive. If injected directly into an HPLC system, the compound may react with the mobile phase (often containing water or methanol). Diethylamine instantly converts any unreacted CAS 84995-63-1 into a highly stable thiocarbamate derivative, "freezing" the kinetic state for accurate quantification.

Step 4: HPLC-UV Analysis & Mass Balance

  • Action: Analyze the quenched samples via HPLC-UV at 254 nm. The tetrahydronaphthalene ring provides a robust chromophore for detection.

  • Validation (Control 3 - Mass Balance): Quantify both the derivatized intact compound and all identified degradation products (e.g., 5,6,7,8-tetrahydronaphthalen-2-ol). The molar sum must equal 100% ± 2% of the initial t=0 concentration. A failed mass balance indicates undetected volatilization (e.g., loss of COS gas) or alternative side reactions.

Application in API Synthesis (Liranaftate)

In the industrial synthesis of Liranaftate, O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate is coupled with N-methyl-m-toluidine[1]. Based on the solubility and stability profiles established above, this coupling reaction must be executed in a strictly anhydrous, polar aprotic solvent (such as Toluene or DCM) to maintain the integrity of the thiochloroformate intermediate. The addition of a non-nucleophilic base (like triethylamine or pyridine) is required to scavenge the HCl byproduct, driving the reaction to completion without inducing solvolysis.

References

  • Home Sunshine Pharma. "O-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate CAS 84995-63-1 Product Description & Properties".
  • PubChem. "o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate | C11H11ClOS | CID 11535933". National Center for Biotechnology Information.
  • Chemdad. "o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate Basic information and Density".

Sources

Exploratory

thermal stability and melting point of o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate

An in-depth technical analysis of O-5,6,7,8-tetrahydro-2-naphthyl chlorothioformate (CAS 84995-63-1) requires a fundamental understanding of how its molecular architecture dictates its physical state, thermal resilience,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of O-5,6,7,8-tetrahydro-2-naphthyl chlorothioformate (CAS 84995-63-1) requires a fundamental understanding of how its molecular architecture dictates its physical state, thermal resilience, and synthetic utility. As a critical intermediate in the production of the antifungal active pharmaceutical ingredient (API) Liranaftate, mastering the physicochemical behavior of this compound is essential for optimizing reaction yields and ensuring process safety.

Phase Behavior: The Causality of a Sub-Ambient Melting Point

Unlike many high-molecular-weight pharmaceutical intermediates that exist as crystalline solids, O-5,6,7,8-tetrahydro-2-naphthyl chlorothioformate presents as a colorless to brown liquid at standard ambient temperature and pressure[1].

The Structural Causality: The absence of a high-temperature solid transition is a direct consequence of the 5,6,7,8-tetrahydronaphthalene (tetralin) moiety. While fully aromatic naphthalene derivatives benefit from planar π−π stacking that drives rigid crystal lattice formation, the saturated aliphatic ring in the tetralin core adopts a puckered, flexible half-chair conformation. This steric bulk and conformational flexibility disrupt ordered intermolecular packing. Consequently, the lattice energy is drastically reduced, depressing the melting point below room temperature. Despite its liquid state, its substantial molecular weight (226.72 g/mol ) and strong dipole-dipole interactions ensure a highly elevated boiling point[2].

Quantitative Physicochemical Profile
PropertyValueMethod / Condition
Physical State Liquid (Colorless to brown)Room Temperature (20–25 °C)
Melting Point Sub-ambient (< 0 °C)Estimated via phase observation
Boiling Point ~319.5 °CPredicted at 760 mmHg[1]
Density 1.28 – 1.30 g/cm³20 °C[1]
Flash Point 147.1 °CClosed Cup[1]
Molecular Weight 226.72 g/mol Monoisotopic[2]

Thermal Stability and Decomposition Kinetics

A critical distinction in thiocarbonyl chemistry is the differential stability between alkyl and aryl chlorothioformates. Alkyl chlorothioformates are notoriously unstable, often undergoing spontaneous SN​1 -like hydrolysis or thermal decomposition at room temperature to yield alkyl chlorides and carbonyl sulfide (COS)[3].

Why this compound is stable: O-5,6,7,8-tetrahydro-2-naphthyl chlorothioformate is an aryl ester. The oxygen atom is directly bonded to an sp2 -hybridized aromatic carbon. This structural feature strictly prohibits the formation of a highly unstable aryl carbocation, effectively neutralizing the SN​1 decomposition pathway[3]. As a result, this compound exhibits robust thermal stability at standard operating temperatures, making it a reliable, handleable intermediate for industrial-scale synthesis.

Under extreme thermal stress (typically >150 °C), the compound will eventually degrade via two primary pathways: the Newman-Kwart rearrangement (an intramolecular O-to-S migration) or thermal decarbonylation[4].

ThermalDecomp A Aryl Chlorothioformate (Stable at 25°C) B Thermal Stress (> 150°C) A->B C Pathway 1: Newman-Kwart Rearrangement B->C Intramolecular Migration D Pathway 2: Decarbonylation B->D Gas Evolution E S-Aryl Chlorothioformate C->E F Aryl Chloride + COS D->F

Thermal decomposition pathways of aryl chlorothioformates under extreme heat.

Protocol 1: Self-Validating Thermal Profiling via TGA/DSC

To ensure batch integrity prior to API synthesis, thermal stability must be empirically validated[4].

  • Baseline & Calibration: Run an empty hermetically sealed aluminum pan to establish a thermal baseline. Analyze a known stable reference (e.g., phenyl chlorothioformate) to confirm the instrument accurately detects the onset of decarbonylation.

  • Sample Preparation: Load 5–10 mg of the liquid O-5,6,7,8-tetrahydro-2-naphthyl chlorothioformate into a hermetically sealed aluminum pan. Causality: Sealing prevents premature volatilization of the liquid before true thermal decomposition occurs.

  • Thermal Ramp: Heat from 25 °C to 400 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min). Causality: Nitrogen prevents oxidative degradation, isolating purely thermal events.

  • Data Interpretation (Validation): Monitor the Thermogravimetric Analysis (TGA) curve for mass loss (indicating COS/HCl evolution). The batch is validated for synthesis if zero mass loss is observed below 120 °C.

Synthetic Utility: The Liranaftate Coupling Workflow

The primary industrial application of O-5,6,7,8-tetrahydro-2-naphthyl chlorothioformate is its nucleophilic coupling with 6-methoxy-2-methylaminopyridine to form the thiocarbamate core of Liranaftate.

LiranaftateSynthesis A O-(5,6,7,8-tetrahydro-2-naphthyl) chlorothioformate C Nucleophilic Coupling (K2CO3, 20-25°C) A->C B 6-methoxy-2- methylaminopyridine B->C D Crude Liranaftate (Thiocarbamate Core) C->D -HCl E Purification (EtOH Crystallization) D->E F Pure Liranaftate (API) E->F >98% Purity

Synthetic workflow for Liranaftate utilizing the chlorothioformate intermediate.

Protocol 2: Self-Validating Nucleophilic Coupling
  • Reactant Preparation: Dissolve 6-methoxy-2-methylaminopyridine (1.0 eq) in a biphasic or polar solvent system (e.g., isopropanol-water).

  • Base Addition: Add anhydrous K2​CO3​ (1.1 eq) to the reactor. Causality: The base acts as an acid scavenger. By neutralizing the evolving HCl byproduct, it prevents the protonation of the pyridine nitrogen, which would otherwise deactivate the nucleophile and prematurely halt the reaction.

  • Controlled Addition: Slowly add O-5,6,7,8-tetrahydro-2-naphthyl chlorothioformate (1.05 eq) dropwise over a period of 2.5 hours. Causality: Dropwise addition controls the exothermic nature of the coupling, strictly maintaining the internal temperature at 20–25 °C. Exceeding this temperature risks localized thermal degradation of the chlorothioformate.

  • In-Process Control (IPC): At the 2.5-hour mark, sample the reaction mixture and analyze via HPLC. Validation: The system validates itself when the chlorothioformate peak area falls below 0.5%, confirming complete conversion.

  • Isolation: Filter the inorganic salts, wash the filter cake with purified water, and dry the crude product at 55 °C. Recrystallize from ethanol to achieve >98% API purity.

References

  • Home Sunshine Pharma. "O-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate CAS 84995-63-1". 1

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11535933, o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate". 2

  • Thieme-Connect. "Product Class 10: Thiocarbonic Acids and Derivatives". 3

  • Benchchem. "O-2-Naphthyl chlorothioformate: Thermal Stability Analysis". 4

  • New Drug Approvals. "Synthesis of Liranaftate".5

Sources

Protocols & Analytical Methods

Method

protocols for handling o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate in laboratory settings

Application Note: Laboratory Protocols for the Handling and Utilization of O-5,6,7,8-Tetrahydro-2-naphthyl Thiochloroformate in API Synthesis Executive Summary & Mechanistic Overview O-5,6,7,8-tetrahydro-2-naphthyl thioc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Protocols for the Handling and Utilization of O-5,6,7,8-Tetrahydro-2-naphthyl Thiochloroformate in API Synthesis

Executive Summary & Mechanistic Overview

O-5,6,7,8-tetrahydro-2-naphthyl thiochloroformate (often denoted as o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate, CAS 84995-63-1) is a highly reactive electrophilic intermediate primarily utilized in the synthesis of Liranaftate, a potent squalene epoxidase inhibitor used as a topical antifungal Active Pharmaceutical Ingredient (API)[1].

Chemically classified as a chlorothioformate, the compound's reactivity is driven by the dual electron-withdrawing effects of the chlorine atom and the thiocarbonyl group. This renders the central carbon highly susceptible to nucleophilic attack[2]. While this electrophilicity is advantageous for coupling with amines to form thiocarbamates, it also makes the reagent acutely sensitive to moisture. Exposure to water induces rapid hydrolysis, yielding 5,6,7,8-tetrahydro-2-naphthol, carbonyl sulfide (COS), and hydrochloric acid (HCl). Consequently, all protocols involving this compound demand strict anhydrous conditions, rigorous acid-scavenging mechanisms, and precise temperature control to prevent degradation and maximize yield.

Physicochemical Profile & Reaction Optimization Data

To design self-validating experimental systems, it is critical to understand the baseline physicochemical properties of the thiochloroformate intermediate and how solvent environments impact its downstream coupling efficiency.

Table 1: Physicochemical Properties of O-5,6,7,8-Tetrahydro-2-naphthyl Thiochloroformate

PropertyValue / Description
CAS Number 84995-63-1[3]
Molecular Formula C11H11ClOS[2]
Molecular Weight 226.72 g/mol [2]
Appearance Colorless to brown liquid[3]
Boiling Point 319.5 °C at 760 mmHg[3]
Density 1.3 g/cm³[3]

Table 2: Optimization of Liranaftate Coupling Reaction (Traditional vs. Green Chemistry)

Solvent SystemBase ScavengerTemperatureTimeYield (%)HPLC Purity
Ethyl Acetate (Traditional)K2CO3 (aq)0°C to RT6.0 h~71.2%98.0%
[bmim]BF4 (Ionic Liquid)K2CO3 (solid)0°C to RT4.0 h90.4%99.7%

Data demonstrates that transitioning from traditional biphasic organic solvents to room-temperature ionic liquids significantly enhances both yield and purity[1].

Experimental Workflows & Protocols

Protocol A: Safe Handling, Storage, and Decontamination

Due to its moisture sensitivity and potential to release HCl gas, O-5,6,7,8-tetrahydro-2-naphthyl thiochloroformate must be handled as a corrosive and reactive intermediate.

  • Storage: Store the neat liquid in amber glass vials under a blanket of inert gas (Argon or N2) at 2–8°C. Ensure caps are sealed with PTFE-lined septa to prevent atmospheric moisture ingress.

  • Handling: All transfers must be conducted using oven-dried, gas-tight syringes within a certified fume hood.

  • Quenching (Self-Validation of Safety): In the event of a spill or when cleaning glassware, quench residual thiochloroformate using a saturated aqueous solution of sodium bicarbonate (NaHCO3). The cessation of effervescence (CO2 gas evolution from HCl neutralization) serves as a visual validation that the reactive species has been fully deactivated.

Protocol B: Synthesis of O-5,6,7,8-Tetrahydro-2-naphthyl Thiochloroformate

This protocol details the conversion of 5,6,7,8-tetrahydro-2-naphthol into the thiochloroformate intermediate using thiophosgene[1].

  • Causality Check: The reaction is maintained strictly at 0°C to suppress the volatility of thiophosgene (b.p. 73°C) and to kinetically disfavor the formation of symmetrical dithiocarbonate byproducts. Aqueous K2CO3 is utilized as a biphasic acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward without hydrolyzing the newly formed thiochloroformate.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 5,6,7,8-tetrahydro-2-naphthol (6.3 g, 0.0425 mol) and thiophosgene (4.25 mL, 0.056 mol) in anhydrous ethyl acetate (50 mL)[1].

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to < 0°C.

  • Base Addition: Slowly add an aqueous solution (10 mL) containing potassium carbonate (3.0 g, 0.022 mol) dropwise over 15 minutes to prevent exothermic spiking[1].

  • Reaction Monitoring (Self-Validation): Stir the mixture vigorously for 2 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using an Ethyl Acetate:Petroleum Ether (1:15) mobile phase. The disappearance of the naphthol spot validates reaction completion.

  • Workup: Add 100 mL of distilled water to halt the reaction. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic phases, wash with brine, dry over anhydrous Na2SO4, and filter. Concentrate the filtrate under reduced pressure to yield a brown oily compound (yield ~71.2%, HPLC purity ~98%)[1]. Use immediately in Protocol C.

Protocol C: Green Synthesis of Liranaftate via Ionic Liquid Coupling

This protocol utilizes the thiochloroformate intermediate to synthesize Liranaftate[1].

  • Causality Check: Traditional syntheses rely on volatile organic solvents. Utilizing the room-temperature ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4) provides a highly polar, non-nucleophilic medium that stabilizes the transition state of the amine substitution. This prevents hydrolytic side reactions, increases the overall yield, and allows for the facile recovery of the ionic liquid via simple aqueous extraction[1].

Step-by-Step Methodology:

  • Preparation: In a dry flask under an ice-water bath, combine 100 mL of the ionic liquid [bmim]BF4, 6-methoxy-2-(methylamino)pyridine (5.7 g, 0.0413 mol), and solid potassium carbonate (5.7 g, 0.0413 mol)[4].

  • Coupling: Slowly add the O-5,6,7,8-tetrahydro-2-naphthyl thiochloroformate (8.7 g, 0.0385 mol) synthesized in Protocol B dropwise to the mixture[4].

  • Incubation: Stir the reaction mixture continuously for 4 hours, allowing it to gradually warm to room temperature.

  • Product Isolation: Add 150 mL of water to the reaction mixture and stir for 20 minutes. The Liranaftate product will precipitate or phase-separate, while the ionic liquid and inorganic salts remain in the aqueous phase.

  • Purification: Extract the product with ethyl acetate, wash with brine, dry, and concentrate. The resulting Liranaftate achieves an HPLC purity of 99.7%[1]. The aqueous ionic liquid phase can be recycled by evaporating the water under a vacuum.

Pathway Visualization

Pathway Naphthol 5,6,7,8-Tetrahydro- 2-naphthol Intermediate O-5,6,7,8-Tetrahydro- 2-naphthyl thiochloroformate Naphthol->Intermediate K2CO3, EtOAc 0°C Thiophosgene Thiophosgene (CSCl2) Thiophosgene->Intermediate Liranaftate Liranaftate (API Product) Intermediate->Liranaftate [bmim]BF4 (Ionic Liquid) K2CO3, 0°C to RT Byproduct HCl (Neutralized by K2CO3) Intermediate->Byproduct Amine 6-Methoxy-2- (methylamino)pyridine Amine->Liranaftate

Fig 1. Synthesis pathway of Liranaftate via thiochloroformate intermediate.

References

  • Home Sunshine Pharma. "O-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate CAS 84995-63-1". Accessed April 2026. 3

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11535933, o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate". PubChem. 2

  • Liu Bing. "The green synthesis of liranaftate in ionic liquids". Journal of Chemical and Pharmaceutical Research, 2013, 5(11):219-222.1

  • SlideServe. "The green synthesis of liranaftate in ionic liquids (Presentation)". Published May 09, 2018. 4

Sources

Application

step-by-step synthesis pathway for o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate

Application Note: Step-by-Step Synthesis Pathway for O-5,6,7,8-Tetrahydro-2-naphthyl Thiochloroformate Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Pathway for O-5,6,7,8-Tetrahydro-2-naphthyl Thiochloroformate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly validated, green-chemistry-aligned protocol for the synthesis of O-5,6,7,8-tetrahydro-2-naphthyl thiochloroformate, a critical intermediate in the production of the squalene epoxidase inhibitor Liranaftate.

Background & Mechanistic Causality

O-5,6,7,8-Tetrahydro-2-naphthyl thiochloroformate (CAS No. 84995-63-1)[1] is a highly reactive electrophilic intermediate utilized in the downstream coupling with 6-methoxy-2-(methylamino)pyridine to yield the antifungal API Liranaftate[2].

The Causality of Experimental Design: Historically, thiophosgene reactions were conducted in highly toxic chlorinated solvents like carbon tetrachloride[3]. This modern protocol transitions to a biphasic ethyl acetate/water system [4]. This choice is not merely environmental; it is mechanistically driven. The organic phase (EtOAc) stabilizes the highly reactive thiophosgene and the resulting thiochloroformate, while the aqueous phase contains the potassium carbonate ( K2​CO3​ ) base.

As the nucleophilic phenoxide attacks the thiocarbonyl carbon, HCl is generated as a byproduct. The biphasic interface allows the HCl to partition into the aqueous layer where it is neutralized by K2​CO3​ . Using a weak base like K2​CO3​ rather than NaOH prevents the aggressive hydrolysis of the thiophosgene reagent and the final thiochloroformate product, ensuring high mono-substitution fidelity[2]. Furthermore, maintaining the reaction temperature strictly below 0 °C suppresses the formation of symmetrical bis(5,6,7,8-tetrahydro-2-naphthyl) thiocarbonate impurities.

Reaction Visualization

SynthesisPathway Naphthol 5,6,7,8-Tetrahydro-2-naphthol (0.0425 mol) Reaction Biphasic Reaction EtOAc / < 0 °C Naphthol->Reaction Thiophosgene Thiophosgene (0.056 mol) Thiophosgene->Reaction Base K2CO3 (aq) (0.022 mol) Base->Reaction Dropwise addition Workup Workup & Extraction (Water/EtOAc/Brine) Reaction->Workup Product O-5,6,7,8-Tetrahydro-2-naphthyl thiochloroformate (Yield: ~90%) Workup->Product Downstream Liranaftate Synthesis (Coupling with Pyridine deriv.) Product->Downstream Downstream API

Workflow for the synthesis of O-5,6,7,8-tetrahydro-2-naphthyl thiochloroformate.

Quantitative Reagent Data

The following stoichiometry is optimized to ensure complete conversion of the naphthol while utilizing a slight excess of thiophosgene to account for minor hydrolytic loss during the aqueous base addition[4].

ReagentMW ( g/mol )EquivalentsAmountRole
5,6,7,8-Tetrahydro-2-naphthol148.201.006.3 g (42.5 mmol)Starting Material
Thiophosgene ( CSCl2​ )114.981.324.25 mL (56.0 mmol)Electrophile
Potassium Carbonate ( K2​CO3​ )138.200.52*3.0 g (21.7 mmol)Acid Scavenger
Ethyl Acetate (EtOAc)88.11Solvent50 mLOrganic Phase
Deionized Water18.02Solvent10 mLAqueous Phase

*Note: K2​CO3​ is diprotic; 0.52 equivalents provide 1.04 equivalents of basic neutralization capacity, perfectly balancing the 1.0 equivalent of HCl generated by the reaction.

Step-by-Step Experimental Protocol

Safety Warning: Thiophosgene is highly toxic by inhalation, corrosive, and a potent lachrymator. This entire procedure must be conducted in a certified chemical fume hood with appropriate PPE (heavy-duty gloves, face shield, and lab coat). Keep a 5% ammonia or dilute NaOH solution nearby to quench any accidental spills.

Step 1: System Initialization

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, an addition funnel, and a nitrogen inlet.

  • Flush the system with dry nitrogen for 5 minutes to displace ambient moisture.

Step 2: Reagent Solubilization

  • Charge the flask with 50 mL of ethyl acetate.

  • Add 6.3 g of 5,6,7,8-tetrahydro-2-naphthol and stir at 300 rpm until complete dissolution is achieved[4].

  • Using a glass syringe, carefully transfer 4.25 mL of thiophosgene into the reaction flask.

Step 3: Thermal Control

  • Submerge the reaction flask in an ice-salt bath (approx. -5 °C to -10 °C).

  • Allow the internal temperature to drop strictly below 0 °C. Self-Validation Checkpoint: Do not proceed until the internal temperature stabilizes below 0 °C. Premature base addition will lead to a runaway exotherm and product degradation.

Step 4: Biphasic Base Addition

  • Dissolve 3.0 g of K2​CO3​ in 10 mL of deionized water. Transfer this solution to the addition funnel[2].

  • Begin dropwise addition of the aqueous K2​CO3​ into the rapidly stirring (600 rpm) organic mixture.

  • Self-Validation Checkpoint: Adjust the drip rate to ensure the internal temperature never exceeds 0 °C. The biphasic mixture will turn increasingly yellow as the thiochloroformate forms.

Step 5: Reaction Monitoring

  • Once addition is complete, maintain stirring in the ice-salt bath for an additional 1-2 hours.

  • Self-Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC). Spot the organic layer against a reference of the starting naphthol. Elute using 100% petroleum ether[4]. The reaction is deemed complete when the lower Rf spot (naphthol) is entirely consumed, replaced by a distinct, high-Rf UV-active spot (thiochloroformate).

Step 6: Quenching and Extraction

  • Quench the reaction by adding 100 mL of cold deionized water to the flask[4].

  • Transfer the biphasic mixture to a separatory funnel. Isolate the lower aqueous layer and extract it once more with 20 mL of fresh ethyl acetate.

  • Combine the organic phases.

Step 7: Washing, Drying, and Isolation

  • Wash the combined organic phase with 50 mL of saturated aqueous sodium chloride (brine) to remove residual alkalinity and pre-dry the organic layer.

  • Transfer the organic phase to an Erlenmeyer flask and dry over anhydrous magnesium sulfate ( MgSO4​ ) for 15 minutes. Filter the suspension through a fluted filter paper.

  • Concentrate the filtrate using a rotary evaporator. Crucial: Keep the water bath temperature below 35 °C to prevent thermal decomposition of the chlorothioformate.

Analytical Validation & Expected Results

Following concentration, the protocol yields approximately 8.7 g of the product as a distinct yellow oil[4].

  • Calculated Yield: ~90.4%[4].

  • Appearance: Viscous yellow oil.

  • Purity & Storage: The crude product is typically >95% pure by TLC and is utilized directly in the subsequent amidation step without further column chromatography[3]. Due to its moisture sensitivity, it should be flushed with argon, sealed tightly, and stored at -20 °C if not used immediately.

Sources

Method

catalytic conditions for o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate esterification

[label="{Step3:IntermediateFormation|FormationofIntermediate:{R-O-C(=S)FinalizingReactionWorkflow I'veintegratedthefinalizedDOTdiagram, showingcatalyticesterification, withadetailedmarkdowndescriptionandcaption, intothea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="{Step3:IntermediateFormation|FormationofIntermediate:{R-O-C(=S)FinalizingReactionWorkflow I'veintegratedthefinalizedDOTdiagram, showingcatalyticesterification, withadetailedmarkdowndescriptionandcaption, intotheapplicationnote, alongsidesupportingmarkdowntext.Ifocusedonensuringaccurateandcompletecitations.Iamnowrefiningtheprotocols, incorporatingexplicitcausalexplanationsforeachstep.#ApplicationNote:CatalyticConditionsfortheEsterificationofO-5, 6, 7, 8-Tetrahydro-2-naphthylChlorothioformate##1.ExecutiveSummaryO-(5, 6, 7, 8-Tetrahydro-2-naphthyl)chlorothioformate(CAS:84995-63-1), frequentlyreferredtoaso-5, 6, 7, 8-tetrahydro-2-naphtylthiochloroformate, isahighlyversatileelectrophilicbuildingblock[1.2]. It is predominantly utilized in pharmaceutical development for the synthesis of complex thiocarbonate and thiocarbamate esters. Its most critical commercial application is as the direct precursor in the synthesis of Liranaftate , a potent topical antifungal agent that acts as a squalene epoxidase inhibitor[1][2]. Because the substitution of oxygen with sulfur alters the solvolytic properties and reduces the electrophilicity of the carbonyl center compared to standard chloroformates, achieving high-yielding esterification requires precisely optimized catalytic conditions[3].

This application note details the mechanistic causality behind catalyst selection and provides field-validated protocols for both green amidation (thiocarbamate synthesis) and nucleophilic esterification (O,O-thiocarbonate synthesis).

Mechanistic Causality & Catalyst Selection

The esterification of chlorothioformates proceeds via an addition-elimination mechanism[3]. However, resonance donation from the sulfur atom stabilizes the ground state, creating a kinetic barrier that reduces the electrophilicity of the carbonyl carbon. To overcome this, two primary catalytic strategies are employed depending on the nucleophile:

A. General Base Catalysis (K₂CO₃ in Ionic Liquids)

For the amidation/esterification of the chlorothioformate with amines (e.g., the synthesis of Liranaftate using 6-methoxy-2-(methylamino)pyridine), potassium carbonate (K₂CO₃) is the preferred catalyst[2]. When conducted in room-temperature ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄), K₂CO₃ acts as a highly efficient proton sink.

  • Causality : The ionic liquid stabilizes the polar transition state of the substitution reaction, significantly accelerating the reaction rate without requiring complex organic bases. Furthermore, the biphasic nature of the workup allows the ionic liquid to be easily recycled, making this a highly sustainable, green-chemistry approach[2].

B. Nucleophilic Catalysis (DMAP)

For the esterification of sterically hindered or complex aliphatic/aromatic alcohols to form O,O-thiocarbonates, 4-Dimethylaminopyridine (DMAP) is the gold standard[4][5].

  • Causality : DMAP directly attacks the chlorothioformate to generate a highly reactive thioacylpyridinium intermediate. The electron-donating dimethylamino group stabilizes this intermediate via resonance, drastically lowering the activation energy required for the subsequent nucleophilic attack by the alcohol. An auxiliary non-nucleophilic base (like DIPEA) is typically added to neutralize the resulting HCl and regenerate the DMAP catalyst[4].

Mechanism A O-5,6,7,8-Tetrahydro-2-naphthyl chlorothioformate C Activated Intermediate (Thioacylpyridinium or Polar TS) A->C Catalyst Attack B DMAP / K2CO3 (Catalyst / Base) B->C E Thiocarbonate / Thiocarbamate (Esterified Product) C->E Nucleophilic Substitution F Regenerated Catalyst + Chloride Salt C->F Leaving Group Departure D Alcohol or Amine (Nucleophile) D->E

Fig 1. Catalytic nucleophilic acyl substitution pathway for chlorothioformate esterification.

Comparative Data Presentation

The table below summarizes the quantitative data and optimal conditions for the esterification of O-5,6,7,8-tetrahydro-2-naphthyl chlorothioformate based on the desired product class.

Table 1: Validated Catalytic Conditions for Chlorothioformate Esterification

Catalyst SystemSolventNucleophileTemp.TimeYieldMechanism & Notes
K₂CO₃ (2.0 eq) [bmim]BF₄6-Methoxy-2-(methylamino)pyridine0 °C to RT4 - 5 h~73%General base; Green synthesis of Liranaftate; Recyclable solvent[2].
DMAP (0.1 eq) + DIPEA DCM or THFAliphatic/Aromatic AlcoholsRT12 - 15 h80 - 90%Nucleophilic catalysis; Best for sterically hindered O,O-thiocarbonates[4].
K₂CO₃ (1.5 eq) Acetone / H₂OAmines0 °C to 25 °C2.5 - 4 h~85%Biphasic system; Traditional industrial scale-up route.
Pyridine (Excess) THFPhenols / Amines50 °C6 - 15 h60 - 75%Acts as both solvent and catalyst; Harsher thermal conditions required[4].

Experimental Protocols

Protocol A: Green Synthesis of Liranaftate via K₂CO₃ Catalysis

This protocol utilizes an ionic liquid medium for the environmentally benign synthesis of the thiocarbamate ester Liranaftate[2].

Reagents:

  • O-5,6,7,8-tetrahydro-2-naphthyl chlorothioformate: 1.0 eq

  • 6-Methoxy-2-(methylamino)pyridine: 1.0 eq

  • K₂CO₃ (anhydrous): 2.0 eq

  • [bmim]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate): Reaction solvent

Step-by-Step Methodology:

  • Preparation : In a flame-dried, round-bottom flask, dissolve 6-methoxy-2-(methylamino)pyridine (1.0 eq) in a sufficient volume of [bmim]BF₄. Add finely powdered anhydrous K₂CO₃ (2.0 eq) to the mixture.

  • Thermal Control : Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C.

    • Causality: The addition of the chlorothioformate is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the electrophile and suppresses unwanted side reactions.

  • Addition : Add O-5,6,7,8-tetrahydro-2-naphthyl chlorothioformate (1.0 eq) dropwise over 30 minutes under vigorous stirring.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 to 5 hours. Monitor reaction completion via HPLC or TLC (Ethyl Acetate:Petroleum Ether = 1:15)[2].

  • Workup : Add distilled water to the reaction mixture to quench the reaction and dissolve the inorganic salts. Extract the aqueous mixture with ethyl acetate (3x).

    • Self-Validation: The [bmim]BF₄ ionic liquid will remain in the aqueous phase, allowing for its recovery and recycling after water evaporation, validating the green-chemistry loop[2].

  • Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude brown oil via recrystallization or column chromatography to yield Liranaftate (Target purity: >99.7% via HPLC).

Protocol B: DMAP-Catalyzed Synthesis of O,O-Thiocarbonates

This protocol is optimized for reacting the chlorothioformate with complex alcohols using DMAP as a nucleophilic catalyst[4][5].

Reagents:

  • O-5,6,7,8-tetrahydro-2-naphthyl chlorothioformate: 1.2 eq

  • Target Alcohol/Phenol: 1.0 eq

  • DMAP: 0.1 eq

  • DIPEA (N,N-Diisopropylethylamine): 1.5 eq

  • Anhydrous Dichloromethane (DCM): Reaction solvent

Step-by-Step Methodology:

  • Preparation : Dissolve the target alcohol (1.0 eq), DMAP (0.1 eq), and DIPEA (1.5 eq) in anhydrous DCM under an inert argon or nitrogen atmosphere.

    • Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the DMAP catalyst[4].

  • Addition : Cool the mixture to 0 °C. Add the chlorothioformate (1.2 eq) dropwise.

  • Reaction : Allow the mixture to warm to RT and stir for 12–15 hours.

  • Workup : Dilute the reaction with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove DMAP and DIPEA), saturated NaHCO₃, and brine[4].

  • Purification : Dry the organic layer over MgSO₄, evaporate the solvent, and purify the resulting O,O-thiocarbonate via flash chromatography.

Workflow Step1 Step 1: Preparation Dissolve nucleophile & base in solvent (e.g., [bmim]BF4 or DCM) Step2 Step 2: Thermal Control Cool to 0 °C in ice bath to control exotherm Step1->Step2 Step3 Step 3: Reagent Addition Dropwise addition of chlorothioformate Step2->Step3 Step4 Step 4: Catalytic Reaction Stir at RT for 4-15 h Monitor via TLC/HPLC Step3->Step4 Step5 Step 5: Quench & Workup Quench with water, extract & wash organic layer Step4->Step5 Step6 Step 6: Purification Concentrate & purify via recrystallization or column Step5->Step6

Fig 2. Step-by-step experimental workflow for the catalytic esterification of chlorothioformate.

Sources

Application

Application Notes and Protocols: O-5,6,7,8-Tetrahydro-2-naphthylthiochloroformate as a Pivotal Intermediate in the Synthesis of Liranaftate

Introduction: The Strategic Importance of O-5,6,7,8-Tetrahydro-2-naphthylthiochloroformate in Antifungal Drug Synthesis O-5,6,7,8-Tetrahydro-2-naphthylthiochloroformate (CAS 84995-63-1) is a crucial chemical intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of O-5,6,7,8-Tetrahydro-2-naphthylthiochloroformate in Antifungal Drug Synthesis

O-5,6,7,8-Tetrahydro-2-naphthylthiochloroformate (CAS 84995-63-1) is a crucial chemical intermediate in the manufacturing of modern antifungal pharmaceuticals. Its unique molecular structure, featuring a reactive thiochloroformate group attached to a tetrahydronaphthalene scaffold, makes it an ideal precursor for the synthesis of a specific class of antifungal agents known as thiocarbamates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and application of this key intermediate, with a specific focus on its role in the production of Liranaftate, a potent next-generation antifungal drug.

Liranaftate, a squalene epoxidase inhibitor, disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This mode of action leads to increased cell permeability and ultimately, fungal cell death.[2] The synthesis of Liranaftate hinges on the precise and efficient formation of a thiocarbamate linkage, a reaction for which O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate serves as a highly effective electrophilic partner.

These application notes are designed to provide not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the chemical processes involved. Adherence to these protocols, coupled with good laboratory practices, will enable the consistent and high-yield synthesis of this vital pharmaceutical intermediate and its subsequent conversion to the active pharmaceutical ingredient (API).

Physicochemical Properties of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
5,6,7,8-Tetrahydro-2-naphthol1125-78-6C₁₀H₁₂O148.20Off-white to light brown crystalline solid
Thiophosgene463-71-8CCl₂S114.98Reddish-yellow fuming liquid with a pungent odor
O-5,6,7,8-Tetrahydro-2-naphthylthiochloroformate84995-63-1C₁₁H₁₁ClOS226.72Colorless to brown liquid[3]
6-Methoxy-2-methylaminopyridine17549-33-8C₇H₁₀N₂O138.17-
Liranaftate88678-31-3C₁₈H₂₀N₂O₂S328.43White to off-white crystalline powder[1]

Synthesis of O-5,6,7,8-Tetrahydro-2-naphthylthiochloroformate

The synthesis of the target intermediate is achieved through the reaction of 5,6,7,8-tetrahydro-2-naphthol with thiophosgene in the presence of a base. This reaction is a nucleophilic acyl substitution at the thiocarbonyl group.

Reaction Mechanism

The hydroxyl group of 5,6,7,8-tetrahydro-2-naphthol, a nucleophile, attacks the electrophilic carbon atom of thiophosgene. The presence of a base, such as potassium carbonate, is crucial to deprotonate the phenol, thereby increasing its nucleophilicity and facilitating the attack on the thiophosgene. The subsequent elimination of a chloride ion results in the formation of the desired O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate.

Synthesis_of_Intermediate naphthol 5,6,7,8-Tetrahydro-2-naphthol intermediate O-5,6,7,8-Tetrahydro-2-naphthylthiochloroformate naphthol->intermediate Nucleophilic attack thiophosgene Thiophosgene (CSCl₂) thiophosgene->intermediate base Base (K₂CO₃) base->naphthol Deprotonation hcl HCl (neutralized by base) intermediate->hcl Elimination Synthesis_of_Liranaftate intermediate O-5,6,7,8-Tetrahydro-2- naphthylthiochloroformate liranaftate Liranaftate intermediate->liranaftate amine 6-Methoxy-2-methylaminopyridine amine->liranaftate Nucleophilic attack base Base (K₂CO₃) base->amine Maintains nucleophilicity hcl HCl (neutralized by base) liranaftate->hcl Elimination

Sources

Method

scaling up o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate synthesis for industrial applications

Introduction & Scientific Rationale The synthesis of O-5,6,7,8-tetrahydro-2-naphthyl thiochloroformate (CAS: 84995-63-1)[1] is a critical unit operation in the industrial manufacturing of Liranaftate , a third-generation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The synthesis of O-5,6,7,8-tetrahydro-2-naphthyl thiochloroformate (CAS: 84995-63-1)[1] is a critical unit operation in the industrial manufacturing of Liranaftate , a third-generation thiocarbamate antifungal active pharmaceutical ingredient (API). Liranaftate exerts its potent fungicidal activity by inhibiting squalene epoxidase (SQLE), a key enzyme in the ergosterol biosynthesis pathway essential for fungal cell membrane integrity[2].

Scaling up the synthesis of this thiochloroformate intermediate presents significant chemical engineering challenges. The primary reagent, thiophosgene, is highly reactive and prone to rapid hydrolysis. Conventional homogeneous synthesis routes (e.g., using methanol and sodium methoxide) often suffer from low yields (~70%) due to the formation of symmetric thiocarbonates and hydrolytic degradation of the product[2].

To achieve pharmaceutical-grade purity and high yields (>90%) suitable for industrial scale-up, this protocol employs a biphasic interfacial reaction system (Ethyl Acetate/Water) coupled with a mild inorganic base buffer[3].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific parameters are chosen rather than merely following a recipe. Every variable in this protocol is engineered to protect the fragile thiocarbonyl moiety.

  • Solvent Selection (The Biphasic Shield): Industrial scale-up of thiochloroformates is notoriously plagued by hydrolytic degradation. By utilizing a biphasic system of ethyl acetate (EtOAc) and water, the highly reactive thiophosgene and the resulting thiochloroformate remain partitioned in the organic phase[3]. As the aqueous base neutralizes the HCl byproduct at the solvent interface, the product is immediately sequestered in the EtOAc layer, shielding it from base-catalyzed hydrolysis.

  • Base Selection (K₂CO₃ vs. NaOH): Strong bases like sodium hydroxide can cause rapid, uncontrollable exotherms and promote the nucleophilic attack of a second naphthol molecule, yielding unwanted di(5,6,7,8-tetrahydro-2-naphthyl) thiocarbonate. Potassium carbonate (K₂CO₃) provides a buffered aqueous phase (pH ~10–11), perfectly tuned to deprotonate the 5,6,7,8-tetrahydro-2-naphthol (pKa ~10.0) without aggressively attacking the thiocarbonyl carbon of the newly formed product[3].

  • Thermal Control (< 0 °C): Thiophosgene is highly volatile and reactive. Maintaining the reaction temperature between -5 °C and 0 °C suppresses its volatility and drastically reduces the kinetic rate of side reactions, ensuring the acylation proceeds with high regioselectivity[3].

Process Flow & Visualization

The following diagram illustrates the logical workflow from the biphasic thioacylation of the naphthol derivative to the downstream green synthesis of the Liranaftate API using ionic liquids.

Workflow cluster_0 Phase 1: Biphasic Thioacylation cluster_1 Phase 2: API Coupling (Green Synthesis) Naphthol 5,6,7,8-Tetrahydro-2-naphthol + Thiophosgene in EtOAc Base Aqueous K2CO3 (Dropwise, < 0 °C) Naphthol->Base Intermediate O-5,6,7,8-Tetrahydro-2-naphthyl Thiochloroformate (Yellow Oil) Base->Intermediate API Liranaftate API (>99% Purity) Intermediate->API Nucleophilic Substitution Pyridine 6-Methoxy-2-(methylamino)pyridine + K2CO3 in [bmim]BF4 Pyridine->API

Fig 1. Biphasic synthesis workflow of thiochloroformate and subsequent API coupling.

Quantitative Data Summary

The table below summarizes the critical process parameters and highlights the performance gains of the optimized biphasic methodology over conventional homogeneous approaches.

ParameterHomogeneous ProcessOptimized Biphasic ProcessCausality / Impact
Solvent System Methanol / IsopropanolEthyl Acetate / WaterEtOAc sequesters the product, preventing hydrolysis.
Base Selection Sodium Methoxide (NaOMe)Potassium Carbonate (K₂CO₃)K₂CO₃ prevents over-deprotonation and symmetric carbonate formation.
Temperature 20 °C – 25 °C-5 °C to 0 °CSuppresses thiophosgene volatility and side reactions.
Molar Yield 70% – 75%> 90.4%Biphasic shielding directly improves intermediate recovery.
Product State Impure mixtureHigh-purity Yellow OilEliminates the need for complex downstream chromatography.

Step-by-Step Experimental Protocol (Scale-Up)

Caution: Thiophosgene is highly toxic and corrosive. All operations must be conducted in a pilot-plant reactor equipped with a robust local exhaust ventilation system and caustic scrubbers.

Phase 1: Reactor Preparation & Biphasic Setup
  • Charge the Reactor: Into a jacketed, glass-lined reactor purged with nitrogen, charge 50 L of Ethyl Acetate (EtOAc).

  • Substrate Addition: Add 6.3 kg (42.5 mol) of 5,6,7,8-tetrahydro-2-naphthol[3]. Stir at 300 RPM until completely dissolved.

  • Reagent Addition: Carefully charge 4.25 L (56.0 mol) of thiophosgene into the organic phase[3].

  • Thermal Conditioning: Circulate chilled brine through the reactor jacket to bring the internal temperature of the mixture to between -5 °C and 0 °C[3].

Phase 2: Controlled Thioacylation
  • Base Preparation: In a separate vessel, prepare an aqueous buffer solution by dissolving 3.0 kg (21.7 mol) of Potassium Carbonate (K₂CO₃) in 10 L of deionized water[3].

  • Interfacial Mixing: Increase the reactor agitator speed to 800–1000 RPM. Causality: Vigorous stirring is mandatory to maximize the surface area of the EtOAc/Water interface, ensuring rapid mass transfer of the phenoxide intermediate.

  • Dropwise Addition: Add the aqueous K₂CO₃ solution dropwise over a period of 2 to 4 hours[3]. Maintain the internal temperature strictly below 0 °C.

Phase 3: Workup and Isolation
  • Quenching: Once the reaction is complete (verified via TLC), quench the reaction by adding 100 L of cold deionized water to dissolve precipitated inorganic salts[3].

  • Phase Separation: Stop agitation and allow the phases to settle for 30 minutes. Decant and discard the lower aqueous phase (route to caustic waste treatment).

  • Washing & Drying: Wash the upper organic phase with 50 L of saturated sodium chloride (brine) solution. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter[3].

  • Concentration: Evaporate the EtOAc under reduced pressure (vacuum distillation) at a temperature not exceeding 35 °C to yield approximately 8.7 kg of O-5,6,7,8-tetrahydro-2-naphthyl thiochloroformate as a distinct yellow oil (Yield: ~90.4%)[3]. Note: This intermediate is sufficiently pure to be used directly in the next step without further purification.

Phase 4: Downstream API Coupling (Brief Overview)

To synthesize the final Liranaftate API, the isolated yellow oil is coupled with 6-methoxy-2-(methylamino)pyridine. Modern green chemistry protocols perform this coupling in a recyclable ionic liquid medium (e.g.,[bmim]BF₄) catalyzed by K₂CO₃, yielding crude Liranaftate at >96% yield, which is subsequently recrystallized to achieve >99.7% HPLC purity[2].

Self-Validating Quality Control (QC)

A robust industrial protocol must be a self-validating system. Operators and scientists should look for the following real-time indicators:

  • Thermal Validation: A controlled, mild exotherm must be observed during the K₂CO₃ addition. If the temperature drops immediately upon base addition without any heat generation, the stirring RPM is too low, indicating poor interfacial mass transfer.

  • Visual Validation: The starting naphthol solution is colorless to pale. As the thiochloroformate forms, the organic phase will transition to a distinct, vibrant yellow color .

  • Chromatographic Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Mobile phase: Petroleum Ether). The protocol is validated as complete when the starting material spot (Rf ~0.3) completely disappears, replaced by a single, less polar spot migrating near the solvent front[3].

References

  • PubChem , "o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate | C11H11ClOS | CID 11535933", National Institutes of Health.[Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR) , "The green synthesis of liranaftate in ionic liquids", Liu Bing.[Link]

  • Grokipedia , "Liranaftate: Synthesis and manufacturing".[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing moisture degradation of o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate during storage

A Guide to Preventing Moisture Degradation During Storage and Handling Welcome to the technical support guide for O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate (CAS 84995-63-1). As a Senior Application Scientist, I un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Moisture Degradation During Storage and Handling

Welcome to the technical support guide for O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate (CAS 84995-63-1). As a Senior Application Scientist, I understand that the success of your research is critically dependent on the integrity of your reagents. This compound is a highly reactive and moisture-sensitive chemical, and its stability is paramount for achieving reliable and reproducible results in your drug development and synthetic chemistry projects.

This guide is designed to provide you, the research scientist, with a comprehensive understanding of the challenges associated with storing this reagent and to offer field-proven, practical solutions to mitigate them. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Section 1: The Chemistry of Degradation (FAQs)

This section addresses the fundamental questions regarding the instability of O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate in the presence of moisture.

Q1: What is O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate, and why is it so sensitive to moisture?

O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate is a specialized organic reagent.[1][2][3] Its high reactivity stems from the chlorothioformate group (-S-C(O)-Cl). The carbonyl carbon in this group is highly electrophilic, making it an excellent target for nucleophiles. Water, even in trace amounts from atmospheric humidity, acts as a nucleophile and can readily attack this electrophilic center, initiating a degradation cascade. This inherent reactivity, while useful for synthesis, makes the compound highly susceptible to hydrolysis.[4]

Q2: What is the primary mechanism of moisture-induced degradation?

The primary degradation pathway is hydrolysis. This reaction proceeds via a nucleophilic acyl substitution mechanism. The water molecule attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and subsequently collapses, eliminating a chloride ion and ultimately leading to the decomposition of the molecule. Studies on analogous thiochloroformate esters show that these compounds hydrolyze rapidly in the presence of water.[5][6][7]

G reagent O-5,6,7,8-tetrahydro-2-naphthyl- thiochloroformate intermediate Unstable Tetrahedral Intermediate reagent->intermediate Forms h2o H₂O (Moisture) h2o->reagent products Degradation Products: 5,6,7,8-Tetrahydro-2-naphthalenethiol + HCl + CO₂ intermediate->products Collapses & Eliminates

Caption: Hydrolysis pathway of O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate.

Q3: What are the common degradation byproducts, and why are they problematic?

The hydrolysis of O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate yields 5,6,7,8-tetrahydro-2-naphthalenethiol, hydrogen chloride (HCl), and carbon dioxide (CO₂).[4]

The presence of these byproducts is problematic for several reasons:

  • Stoichiometric Imbalance: The degradation reduces the concentration of the active reagent, leading to inaccurate dosing in reactions and potentially causing incomplete conversions or failure of the experiment.

  • Side Reactions: The thiol byproduct can participate in unintended side reactions, leading to a complex mixture of products and complicating purification.

  • Autocatalysis: The generation of HCl can catalyze further degradation of the remaining thiochloroformate, accelerating the decomposition process once it begins.[4]

  • Safety Hazards: The release of corrosive HCl gas can pose a safety risk and degrade sensitive equipment.

Section 2: Proactive Prevention: Storage & Handling Protocols

To ensure the long-term stability of your reagent, a multi-layered approach focusing on maintaining a strictly anhydrous and inert environment is essential.

Core Principle: The Inert Atmosphere

The absolute exclusion of atmospheric moisture and oxygen is the cornerstone of proper storage.[8] This is achieved by using a dry, inert gas, such as argon or nitrogen, to displace the air in the storage container.[9]

Protocol 1: Initial Receipt and Inspection
  • Inspect Packaging: Upon receipt, immediately inspect the packaging for any signs of damage that might have compromised the seal.

  • Verify Seal Integrity: The reagent should be supplied in a bottle with a robust, air-tight seal, often a system like the Aldrich Sure/Seal™, which consists of a crimped crown cap with an elastomer liner.[10][11]

  • No Condensation: Before moving to cold storage, ensure there is no condensation on the outside of the bottle. If there is, allow it to equilibrate to ambient laboratory temperature in a desiccator before storage.

Protocol 2: Long-Term Storage

Proper long-term storage is critical. The following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of any potential decomposition reactions. Avoid freezing unless specified by the manufacturer, as this can cause moisture from the headspace to condense and freeze on the material.
Atmosphere Dry Argon or NitrogenCreates a positive pressure of inert gas, preventing ingress of atmospheric moisture and oxygen. Argon is denser than air and can provide a more stable protective layer.
Container Original Manufacturer's BottleThe original container and its septum are designed and tested for compatibility and seal integrity.[11]
Secondary Containment Sealed outer container with desiccantStoring the primary bottle inside a larger, sealed container (like a wide-mouth jar or a desiccator cabinet) with a desiccant (e.g., Drierite or molecular sieves) provides an additional layer of protection.[12][13]
Labeling Date Received & Date OpenedClearly labeling the bottle helps track its history and manage inventory.
Protocol 3: Aliquoting and Daily Use

Every time the container is opened, there is a risk of introducing moisture. Proper technique is non-negotiable.[14][15]

  • Equilibration: Crucially , always allow the reagent bottle to warm to ambient room temperature for at least 1-2 hours before opening.[12] Opening a cold bottle will cause moisture from the lab air to condense inside the container.

  • Inert Gas Setup: Perform all transfers under a positive pressure of dry inert gas. This can be achieved using a Schlenk line, a glove box, or a simple balloon/bubbler setup.[8][9][10]

  • Syringe/Cannula Transfer: Use a clean, oven-dried syringe or double-tipped needle (cannula) to pierce the septum and withdraw the required amount of reagent.[11][14]

  • Maintain Positive Pressure: While withdrawing the liquid, ensure a corresponding volume of inert gas is introduced into the bottle to prevent creating a vacuum, which can pull in atmospheric contaminants.[8]

  • Seal and Store: After withdrawal, remove the needle. The septum should reseal the puncture.[16] Wrap the cap/septum area with Parafilm or PTFE tape for an extra barrier and return the bottle to the recommended storage conditions.

Caption: Recommended workflow for handling the moisture-sensitive reagent.

Section 3: Troubleshooting & Quality Control (FAQs)

Even with the best practices, issues can arise. This section provides guidance on identifying and addressing potential degradation.

Q4: How can I choose the right septum for my own storage vessel?

If you transfer the reagent to a secondary storage vessel, septum choice is critical.

  • PTFE-Lined Silicone Septa: These are highly recommended for their excellent resealing capabilities and broad chemical resistance once pierced.[17][18] The PTFE layer provides an inert barrier, while the silicone allows for multiple punctures.

  • Butyl Rubber Septa: These provide an excellent barrier against moisture penetration but may have less chemical compatibility and resealing ability compared to PTFE/silicone.[18][19]

  • Avoid: Natural rubber septa are generally not recommended due to poor solvent resistance and resealability.[19] Always use a sharp, non-coring needle of the smallest practical gauge (e.g., 18-21 gauge) to minimize damage to the septum.[8][14]

Q5: What analytical methods can I use to confirm the purity of my stored compound?

If you suspect degradation, you can analytically verify the compound's purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method. A fresh, undegraded sample will show a primary peak corresponding to the molecular weight of O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate (226.72 g/mol ).[2] Degraded samples will show additional peaks, most notably one for the 5,6,7,8-tetrahydro-2-naphthalenethiol byproduct.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): A pure sample will exhibit a strong characteristic carbonyl (C=O) stretch for the thiochloroformate group. Upon hydrolysis, this peak will diminish or disappear, and new peaks corresponding to a thiol (S-H) may appear.

  • Forced Degradation Study: To confirm the identity of degradation products, a small aliquot can be intentionally exposed to moisture and analyzed alongside the stored sample.[20] This helps in peak identification.

Q6: My compound was inadvertently exposed to air for a short period. Is it salvageable?

This depends on the extent and duration of the exposure.

  • Minor, brief exposure: If the exposure was minimal (e.g., a few seconds), the bulk of the material may still be viable. Immediately purge the headspace of the bottle with a stream of dry inert gas for several minutes to displace any moist air, then reseal and store it properly.

  • Significant exposure: If the bottle was left open for an extended period, significant degradation is likely. It is highly recommended to perform a purity check (e.g., via GC-MS) before using the material in a critical reaction. If significant degradation is confirmed, it is safest to discard the reagent according to your institution's hazardous waste protocols.[15] Using compromised material will jeopardize your experimental results.

Q7: I suspect my inert gas supply is contaminated with moisture. How can I check it?

A "wet" inert gas line will actively degrade your reagent.

  • In-line Moisture Trap: The best preventative measure is to install an in-line moisture trap filled with a suitable desiccant (like molecular sieves or Drierite with an indicator) between the gas cylinder and your apparatus.

  • "Bubble Test": A simple qualitative check is to bubble the gas through a small amount of a highly water-reactive compound (e.g., a few drops of titanium tetrachloride in a test tube under a fume hood). If the gas is wet, you will observe fuming (formation of TiO₂ and HCl). Perform this test with extreme caution and appropriate personal protective equipment.

By implementing these rigorous storage and handling protocols, you can significantly extend the shelf-life of your O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate and ensure the integrity of your valuable research.

References

  • UCLA Chemistry and Biochemistry. (n.d.). Transferring Air-Sensitive Reagents. Retrieved from [Link]

  • Queen, A., & McKay, A. F. (1972). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry, 50(9), 1399-1407.
  • Queen, A. (1970). Kinetics of the hydrolysis of thiochloroformate esters in pure water. Canadian Journal of Chemistry, 48(3), 522-527.
  • Queen, A., & McKay, A. F. (1972). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Science Publishing.
  • Crawford Scientific. (n.d.). Septa Selection Guide. Retrieved from [Link]

  • Bentley, T. W. (2018).
  • Division of Research Safety, University of Illinois. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Queen, A., & Robertson, R. E. (1966). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Journal of the American Chemical Society, 88(7), 1363-1365.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • PubChem. (n.d.). o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate. Retrieved from [Link]

  • Reddit. (2017, July 7). How to store temperature and moisture-sensitive compounds?. Retrieved from [Link]

  • National Instruments. (1993, September 1). Handling Guidelines for Moisture Sensitive Plastic Surface Mount Components NIGP 105.00.
  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Retrieved from [Link]

  • Bjerknes, K., et al. (n.d.). Physical stability of moisture‐sensitive tablets stored in a canister or as a unit‐dose. SciSpace.
  • PubMed. (2025, January 13). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Retrieved from [Link]

  • MDPI. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]

  • ResearchGate. (2017, July 13). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. Retrieved from [Link]

  • NIST. (n.d.). 2-Naphthalenol, 5,6,7,8-tetrahydro-. Retrieved from [Link]

Sources

Optimization

troubleshooting common impurities in o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate. This guide is designed for researchers, scientists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of this versatile reagent. Our goal is to provide practical, experience-driven solutions to ensure the success of your experiments.

O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate is a valuable intermediate, primarily used for the introduction of the O-(5,6,7,8-tetrahydronaphthalen-2-yl)thiocarbonyl moiety. Its reactivity is centered on the highly electrophilic carbon of the thiochloroformate group, making it susceptible to attack by various nucleophiles.[1] However, this reactivity is also the source of several potential side reactions and impurities. This guide provides a structured approach to identifying and resolving these common issues.

Troubleshooting Guide: Impurity and Side-Reaction Analysis

This section addresses specific experimental observations in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Part 1: Issues Related to the Thiochloroformate Reagent Itself

Question 1: My freshly prepared or purchased O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate shows a significant peak corresponding to the starting material, 5,6,7,8-tetrahydro-2-naphthol, in my analysis (NMR, GC-MS). What is the cause?

Answer: This is a very common issue and typically points to one of two causes:

  • Incomplete Synthesis: The reaction between 5,6,7,8-tetrahydro-2-naphthol and thiophosgene may not have gone to completion. This can be due to stoichiometric imbalances, insufficient reaction time, or suboptimal temperature.

  • Hydrolysis: O-aryl thiochloroformates are sensitive to moisture.[2] Exposure to atmospheric humidity, residual water in solvents, or aqueous workup conditions can lead to hydrolysis, reverting the compound back to the parent naphthol, hydrochloric acid, and carbonyl sulfide (COS).[3][4] The kinetics of hydrolysis for thiochloroformate esters in water have been studied and can be significant.[5][6]

Causality: The carbon atom in the C(=S)Cl group is highly electrophilic. Water acts as a nucleophile, attacking this carbon. The resulting tetrahedral intermediate is unstable and collapses, eliminating HCl and forming a thiocarbonic acid, which is unstable and decomposes to the naphthol and COS.

Recommended Actions:

  • For Synthesis: Ensure thiophosgene is used in a slight excess and that the reaction is monitored to completion (e.g., by TLC or GC).

  • For Handling & Storage: Always handle the material under an inert atmosphere (Nitrogen or Argon). Store in a desiccator or glovebox in a tightly sealed container. Use anhydrous solvents for all reactions and manipulations.[2]

Question 2: My product has a noticeable reddish or orange tint, even after initial purification. What is this impurity?

Answer: The most likely culprit for a reddish discoloration is residual thiophosgene (CSCl₂) .[7] Thiophosgene is a volatile, reddish liquid and a key reagent in the synthesis of thiochloroformates.[4][8] Even trace amounts can impart a significant color.

Causality: Thiophosgene has a low boiling point (73.5 °C) but can be difficult to remove completely from higher-boiling products without careful purification.[7] Its chromophore is responsible for the distinct color.

Recommended Actions:

  • Purification: Careful distillation under reduced pressure is the most effective method to separate the higher-boiling O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate from volatile thiophosgene.

  • Inert Gas Sparge: For trace amounts, gently bubbling a stream of dry nitrogen or argon through the warmed (e.g., 40-50 °C) liquid product can help remove the last traces of volatile impurities. This should be done with extreme caution in a well-ventilated fume hood due to the high toxicity of thiophosgene.[1]

Question 3: I've identified a high-molecular-weight impurity with a mass corresponding to two naphthyl units. What is its structure?

Answer: This impurity is almost certainly the symmetrical thiocarbonate, O,O-bis(5,6,7,8-tetrahydro-2-naphthyl) thiocarbonate .

Causality: This side product forms when a molecule of the desired O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate reacts with a molecule of the starting material, 5,6,7,8-tetrahydro-2-naphthol. This is a nucleophilic acyl substitution where the naphthol acts as the nucleophile. This reaction is often promoted by the presence of a base or elevated temperatures.

Recommended Actions:

  • Control Stoichiometry: During synthesis, it is often preferable to add the naphthol solution slowly to the thiophosgene solution. This maintains an excess of thiophosgene throughout the addition, minimizing the chance that the product thiochloroformate will encounter unreacted naphthol.

  • Purification: This higher-boiling impurity can typically be separated from the desired product by fractional distillation under high vacuum or by column chromatography.

Naphthol 5,6,7,8-Tetrahydro- 2-naphthol Product O-5,6,7,8-Tetrahydro-2- naphtylthiochloroformate Naphthol->Product  + CSCl₂ (Desired Reaction) Thiophosgene Thiophosgene (CSCl₂) Product->Naphthol Hydrolysis Thiocarbonate Symmetrical Thiocarbonate Product->Thiocarbonate  + Naphthol (Side Reaction) Water H₂O (Moisture)

Caption: Key synthesis and impurity formation pathways.

Part 2: Issues During Reactions with Nucleophiles (e.g., Amines)

Question 4: My reaction with a primary/secondary amine is sluggish, and TLC/LCMS analysis shows a large amount of unreacted thiochloroformate.

Answer: This indicates a problem with the nucleophilic attack on the thiochloroformate. The causes can be traced to the nucleophile, the reaction conditions, or the removal of the HCl byproduct.

Causality: The reaction of a thiochloroformate with an amine generates one equivalent of HCl.[9] If this acid is not neutralized, it will protonate the starting amine, converting it into an ammonium salt. This salt is no longer nucleophilic and cannot react with the thiochloroformate, effectively halting the reaction.

Recommended Actions:

  • Add an Acid Scavenger: The reaction requires at least one equivalent of a base to neutralize the generated HCl. For anhydrous conditions, tertiary amines like triethylamine or pyridine are common choices.[9] For two-phase systems (Schotten-Baumann conditions), an inorganic base like NaOH or Na₂CO₃ is used.[9] Often, a slight excess (1.1-1.2 equivalents) of the base is beneficial.

  • Check Amine Quality: Ensure the amine starting material is of high purity and is the free base form, not an HCl or other salt.

  • Increase Temperature: While many of these reactions proceed well at 0 °C or room temperature, less reactive or sterically hindered amines may require gentle heating (e.g., 40-60 °C) to increase the reaction rate.

Question 5: My reaction yield is low, and the main byproduct I'm isolating is 5,6,7,8-tetrahydro-2-naphthol. What is happening?

Answer: This is a strong indicator that your thiochloroformate reagent is hydrolyzing either before or during the reaction. This is distinct from an incomplete reaction (Question 4), as the starting material is being consumed through an undesired pathway.

Causality: As discussed in Question 1, thiochloroformates are moisture-sensitive.[5] If there is water present in your amine, solvent, or reaction atmosphere, it will compete with your intended nucleophile (the amine) and react with the thiochloroformate, leading to hydrolysis.

Recommended Actions:

  • Rigorous Anhydrous Technique: Dry all solvents before use (e.g., over molecular sieves, distillation from a drying agent). If possible, distill the amine to remove water. Flame-dry all glassware and run the reaction under a positive pressure of an inert gas.

  • Order of Addition: Consider adding the thiochloroformate solution dropwise to a solution of the amine and the base. This ensures the highly reactive thiochloroformate immediately encounters the desired nucleophile rather than trace moisture.

start Problem: Low Yield / Impurities check_sm Step 1: Analyze Starting Thiochloroformate (GC, NMR) start->check_sm sm_impure Cause: Impure Reagent (Hydrolyzed or contains side products) check_sm->sm_impure Impure sm_pure Starting Material is Pure check_sm->sm_pure Pure solve_sm Action: Purify Thiochloroformate (See Protocol 1) sm_impure->solve_sm check_conditions Step 2: Review Reaction Conditions sm_pure->check_conditions no_base Cause: No/Insufficient Base (HCl not scavenged) check_conditions->no_base No Base Used wet_reagents Cause: Wet Solvents/Reagents (Hydrolysis pathway) check_conditions->wet_reagents Anhydrous? solve_base Action: Add 1.1 eq. of base (e.g., Et₃N) no_base->solve_base solve_wet Action: Use Rigorous Anhydrous Techniques wet_reagents->solve_wet

Caption: A logical workflow for troubleshooting common reaction failures.

FAQs and Experimental Protocols

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography to purify O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate? A: Yes, but with caution. Silica gel is slightly acidic and contains adsorbed water. This can cause partial hydrolysis of the product on the column, leading to streaking and lower yields. It is recommended to use silica gel that has been dried in an oven and to run the column quickly with non-polar eluent systems (e.g., Hexane/Ethyl Acetate or Hexane/DCM). Neutralized silica or alumina can also be considered.

Q: What is the best analytical technique to monitor these reactions? A: A combination of techniques is ideal.

  • TLC: Excellent for rapid, qualitative monitoring of the consumption of starting materials and formation of the main product.

  • GC-MS: Ideal for identifying volatile impurities like unreacted thiophosgene or the parent naphthol.

  • LC-MS: Best for analyzing the progress of reactions with non-volatile nucleophiles and identifying higher-molecular-weight products and byproducts.

  • NMR: Provides definitive structural information on the final, purified product and can quantify impurities if an internal standard is used.

Q: My amine has low solubility in common aprotic solvents like DCM or THF. What should I do? A: You can try more polar aprotic solvents like acetonitrile or DMF, ensuring they are rigorously dried. Alternatively, consider Schotten-Baumann conditions, where the amine is dissolved in an aqueous base layer and the thiochloroformate is in an immiscible organic solvent like DCM or diethyl ether.[9] Vigorous stirring is essential to promote reaction at the interface.

Key Experimental Protocols
Protocol 1: Purification of O-5,6,7,8-Tetrahydro-2-naphthylthiochloroformate by Vacuum Distillation

This protocol is intended to remove lower-boiling impurities (e.g., thiophosgene) and higher-boiling impurities (e.g., symmetrical thiocarbonate).

Materials:

  • Crude O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate

  • Short-path distillation apparatus (flame-dried)

  • Vacuum pump with a cold trap

  • Heating mantle with stirrer

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Assemble the flame-dried short-path distillation apparatus. Ensure all joints are well-sealed with vacuum grease.

  • Place the crude thiochloroformate into the distillation flask.

  • Attach the apparatus to a vacuum line equipped with a cold trap (liquid nitrogen or dry ice/acetone).

  • Slowly and carefully apply vacuum. Observe for any initial vigorous bubbling from residual volatile solvents.

  • Once a stable, high vacuum is achieved, begin gentle heating and stirring.

  • Collect and discard any initial low-boiling fractions, which may contain residual thiophosgene.

  • Increase the temperature gradually. Collect the main product fraction at the appropriate temperature and pressure. The predicted boiling point is 319.5±31.0 °C at atmospheric pressure, so a high vacuum will be required to distill at a reasonable temperature.[10]

  • Stop the distillation before the high-boiling residue (containing thiocarbonate) begins to distill.

  • Release the vacuum with an inert gas before turning off the pump. The purified product should be stored under an inert atmosphere.

Protocol 2: General Procedure for Reaction with an Amine (Anhydrous Conditions)

This protocol describes a standard method for forming a thiocarbamate using an organic base.

Materials:

  • Primary or secondary amine (1.0 eq)

  • O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate (1.05 eq)

  • Triethylamine (Et₃N) or Pyridine (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Flame-dried round-bottom flask with stir bar

  • Inert gas atmosphere setup

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the amine and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add the triethylamine (or other base) to the stirred solution.

  • In a separate flask, dissolve the O-5,6,7,8-tetrahydro-2-naphthylthiochloroformate in a small amount of the anhydrous solvent.

  • Add the thiochloroformate solution dropwise to the amine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by chromatography or recrystallization.[11][12]

References
  • Queen, A. (1970). Kinetics of the hydrolysis of thiochloroformate esters in pure water. Canadian Journal of Chemistry, 48(3), 522-527.
  • Kevill, D. N., & D'Souza, M. J. (2009). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone.
  • Tejraj M. Aminabhavi, Ph.D., D.Sc. (2025, July 14).
  • Queen, A., & Smith, P. J. (1972). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Science Publishing.
  • Kevill, D. N., & D'Souza, M. J. (2008). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water.
  • PubChem. (n.d.). Thiophosgene.
  • Kevill, D. N., & D'Souza, M. J. (2002). Concerning the Two Reaction Channels for the Solvolyses of Ethyl Chloroformate and Ethyl Chlorothioformate. The Journal of Organic Chemistry, 67(23), 8027–8032.
  • Wu, S. Y., & Hirashima, A. (1999). New Synthesis of Optically Active O-Aryl O-Ethyl Phenylphosphonothionates. Bioscience, Biotechnology, and Biochemistry, 63(2), 424-426.
  • Synlett. (2015). Thiophosgene. Thieme.
  • Wu, J., et al. (2010). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 2010(19), 3337-3341.
  • Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820.
  • Pooja Shrivastava. (2020, January 24). Thiophosgene: - An overview. Pooja Shrivastava.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophosgene: Properties, Reactions, and Safe Handling Practices.
  • Chemdad. (n.d.).
  • PubChem. (n.d.). o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate.
  • Castro, E. A., et al. (2001). Structure–reactivity correlations in the aminolysis of aryl chloroformates. Journal of Organic Chemistry, 66(18), 6134-9.
  • ChemicalBook. (2025, July 4).
  • Adler, M. J., et al. (2016).
  • PrepChem.com. (n.d.). Synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthol.
  • Amfinecom. (2026, April 6). The Versatility of 5,6,7,8-Tetrahydro-2-naphthol in Fine Chemical Synthesis.
  • Google Patents. (n.d.).
  • BenchChem. (2026). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.
  • BenchChem. (2025).
  • Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1308.
  • Liu, Y., et al. (2023). An efficient two-step approach for the preparative separation and purification of eight polyphenols from Hibiscus manihot L. flower with high-speed countercurrent chromatography. Arabian Journal of Chemistry, 16(2), 104461.
  • Pashko, M. O., et al. (2024). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Advances, 14(1), 1-10.
  • BenchChem. (2025). Synthesis and Purification of (6S)
  • Tosoh Bioscience. (n.d.).
  • Pashko, M. O., et al. (2024). Methyl chlorothioformate as a convenient reagent for thionoester synthesis.
  • NIST. (n.d.). 2-Naphthalenol, 5,6,7,8-tetrahydro-. NIST Chemistry WebBook.
  • Temple, C., et al. (1979). Preparation and purification of L-(+/-)-5-formyl-5,6,7,8-tetrahydrofolic acid. Journal of Medicinal Chemistry, 22(6), 731-734.
  • Sánchez-Sánchez, M., et al. (2024).

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of Crude O-5,6,7,8-Tetrahydro-2-Naphthyl Thiochloroformate

Welcome to the Technical Support Center for the handling and purification of O-5,6,7,8-tetrahydro-2-naphthyl thiochloroformate (CAS: 84995-63-1)[1]. As a critical electrophilic intermediate in the synthesis of thiocarbam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and purification of O-5,6,7,8-tetrahydro-2-naphthyl thiochloroformate (CAS: 84995-63-1)[1]. As a critical electrophilic intermediate in the synthesis of thiocarbamate active pharmaceutical ingredients (APIs) like Liranaftate and Tolnaftate[2], the structural integrity of this chlorothioformate is paramount.

Due to its highly reactive thiocarbonyl center, this compound is exceptionally susceptible to solvolysis, thermal degradation, and polymerization. This guide provides drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield purification.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude product is heavily discolored (dark red/brown) and the recrystallization yield is poor. What causes this? A1: Discoloration is almost exclusively caused by the polymerization of unreacted thiophosgene or the oxidation of the 5,6,7,8-tetrahydro-2-naphthol precursor. Mechanistically, if the reaction temperature exceeds 0°C during the addition of thiophosgene, competing side reactions accelerate.

  • Causality & Solution: Ensure strict stoichiometric control (typically 1.1 to 1.3 equivalents of thiophosgene) and maintain the reaction vessel between -5°C and 0°C. Residual thiophosgene must be quenched carefully with cold aqueous potassium carbonate[3] before it polymerizes during solvent evaporation.

Q2: During recrystallization, the product "oils out" instead of forming crystals. How can I induce proper crystallization? A2: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the crude mixture is depressed below the crystallization temperature due to impurities, or when the solvent polarity is mismatched. The tetrahydronaphthyl ring makes this compound highly lipophilic; using a single non-polar solvent like pure hexanes often causes the product to oil out upon rapid cooling.

  • Causality & Solution: Transition to a binary solvent system (e.g., Hexane/Dichloromethane). The DCM acts as a good solvent to dissolve the oil, while hexane acts as the anti-solvent. By slowly evaporating the DCM under a gentle nitrogen stream at room temperature, the saturation point is reached gradually, allowing nucleation to outcompete oiling out. Seeding with pure crystals is highly recommended.

Q3: NMR analysis of my purified batch shows significant contamination with 5,6,7,8-tetrahydro-2-naphthol. Why did the reaction reverse? A3: The reaction did not reverse; the product underwent hydrolysis. Chlorothioformates are highly sensitive to moisture. The solvolysis kinetics of naphthyl chlorothioformates are governed by solvent nucleophilicity and ionizing power[4]. In the presence of water, an addition-elimination mechanism occurs: water attacks the thiocarbonyl carbon, forming an unstable tetrahedral intermediate that collapses to release carbonyl sulfide (COS), hydrochloric acid (HCl), and the free naphthol[5].

  • Self-Validating Check: To confirm hydrolysis over unreacted starting material, check the pH of your aqueous wash. A sudden drop in pH below 7 indicates active HCl release from hydrolysis. Always use anhydrous solvents and perform workups rapidly.

Part 2: Data Presentation

Selecting the correct solvent system is the most critical variable in preventing product degradation during purification.

Table 1: Solvent System Matrix for Recrystallization

Solvent SystemRatio (v/v)Expected YieldPurity (HPLC)Mechanistic Notes & Observations
DCM / Hexane 1:3 to 1:475–85%>99.0%Optimal. DCM prevents oiling out; selective evaporation drives steady, high-purity crystal growth.
Ethyl Acetate / Heptane 1:560–70%>98.0%Good alternative, but trace moisture in EtOAc can induce minor hydrolysis. Must dry over MgSO4.
Pure Hexane 100%40–50%>95.0%High risk of oiling out due to rapid supersaturation. Poor solubility of polar impurities.
Pure Methanol 100%0%N/ACritical Failure. Highly nucleophilic solvent causes rapid solvolysis and complete product degradation.

Part 3: Experimental Protocols

Validated Protocol: Binary Solvent Recrystallization
  • Objective: Isolate pure O-5,6,7,8-tetrahydro-2-naphthyl thiochloroformate from crude oil/solid without inducing hydrolysis.

  • Causality: Using a binary system leverages differential solubility. DCM provides high solubility to prevent oiling out, while the non-polar hexane acts as an anti-solvent to drive crystallization as the more volatile DCM is selectively evaporated.

Step-by-Step Methodology:

  • Anhydrous Dissolution: Dissolve 10 g of crude product in 15 mL of anhydrous Dichloromethane (DCM) at 20°C under a dry nitrogen atmosphere.

    • Self-Validation: The solution should be clear. Any insoluble white precipitate is likely polymeric thiophosgene or inorganic salts and must be filtered out via a 0.2 μm PTFE syringe filter.

  • Anti-Solvent Addition: Slowly add 45 mL of anhydrous Hexane dropwise while stirring gently. Stop the addition immediately if the solution becomes persistently cloudy.

  • Controlled Evaporation: Pass a gentle stream of dry nitrogen over the solution to selectively evaporate the DCM (boiling point 39.6°C vs. Hexane's 68.0°C).

  • Seeding & Nucleation: Once the solution reaches saturation (slight turbidity), add 5–10 mg of pure O-5,6,7,8-tetrahydro-2-naphthyl thiochloroformate seed crystals.

    • Causality: Seeding bypasses the activation energy barrier for primary nucleation, forcing the supersaturated solution to crystallize rather than oil out.

  • Thermal Maturation: Transfer the flask to a 4°C refrigerator for 12 hours, then to a -20°C freezer for 4 hours to maximize crystal yield.

  • Isolation: Filter the crystals rapidly using a pre-chilled Büchner funnel under a nitrogen blanket. Wash the filter cake with 10 mL of cold (-20°C) hexane. Dry in vacuo at room temperature for 4 hours.

Part 4: Visualization

The following diagram illustrates the critical divergence between the desired purification workflow and the moisture-induced degradation pathway.

Workflow cluster_degradation Hydrolysis Pathway (Avoid) cluster_purification Purification Workflow (Target) Crude Crude O-5,6,7,8-Tetrahydro- 2-naphthyl Thiochloroformate Moisture Moisture / H2O (Nucleophilic Attack) Crude->Moisture Exposure to Air Workup Anhydrous Workup (Cold DCM Extraction) Crude->Workup Controlled Processing Tetrahedral Tetrahedral Intermediate (Unstable) Moisture->Tetrahedral Addition Degraded 5,6,7,8-Tetrahydro-2-naphthol + COS + HCl Tetrahedral->Degraded Elimination Recryst Binary Recrystallization (Hexane / DCM) Workup->Recryst Solvent Exchange Pure Pure Crystalline Product (>99% Purity) Recryst->Pure Seeding & Cooling

Workflow and degradation pathways of O-5,6,7,8-tetrahydro-2-naphthyl thiochloroformate.

Part 5: References

  • PubChem Compound Summary: o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate (CID 11535933). National Center for Biotechnology Information.[Link]

  • Journal of Chemical and Pharmaceutical Research: The green synthesis of liranaftate in ionic liquids.[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate purity assessment

Title: HPLC Method Validation for o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate Purity Assessment: A Comparative Guide Executive Summary The compound o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate (CAS 84995-63-1) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: HPLC Method Validation for o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate Purity Assessment: A Comparative Guide

Executive Summary

The compound o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate (CAS 84995-63-1) is a highly reactive, hydrophobic intermediate (LogP ~4.7) primarily utilized in the synthesis of Liranaftate, a potent squalene epoxidase inhibitor used as a topical antifungal API[1]. Because pharmaceutical manufacturing requires the final API to meet stringent purity standards (often >99.7%)[2], accurately assessing the purity of this upstream intermediate is critical.

However, analyzing reactive acyl halides and thiochloroformates presents a unique analytical challenge. This guide objectively compares three high-performance liquid chromatography (HPLC) methodologies—Direct Reversed-Phase (RP-HPLC), Pre-column Derivatization RP-HPLC, and Normal Phase (NP-HPLC)—to establish a self-validating, artifact-free protocol for purity assessment.

Mechanistic Causality: The Hydrolysis Dilemma

As an application scientist, one must look beyond peak integration and understand the chemical environment inside the column. Thiochloroformates are highly electrophilic. When subjected to standard RP-HPLC conditions utilizing aqueous mobile phases (e.g., Water/Acetonitrile or Water/Methanol), the compound undergoes rapid on-column hydrolysis[3].

The nucleophilic attack by water cleaves the thiochloroformate group, generating 5,6,7,8-tetrahydro-2-naphthol, carbonyl sulfide (COS), and hydrochloric acid (HCl). Consequently, a standard RP-HPLC chromatogram will display a falsely low purity for the intermediate and a falsely high concentration of the naphthol degradant. To achieve true analytical accuracy, the methodology must either completely exclude protic solvents or stabilize the reactive moiety prior to injection[4].

G A o-5,6,7,8-Tetrahydro-2- naphtylthiochloroformate C 5,6,7,8-Tetrahydro-2-naphthol (Artifact Impurity) A->C Hydrolysis (On-Column) D Carbonyl Sulfide (COS) + HCl A->D Byproducts B Aqueous Mobile Phase (H2O / MeOH) B->C Nucleophilic Attack

Fig 1: Artifactual hydrolysis pathway of thiochloroformates in aqueous RP-HPLC conditions.

Methodological Comparison

To establish the most robust quality control workflow, we compared three distinct chromatographic strategies.

Table 1: Comparison of HPLC Strategies for Thiochloroformate Assessment

ParameterMethod A: Direct RP-HPLCMethod B: Derivatization RP-HPLCMethod C: Direct NP-HPLC (Recommended)
Column C18 (Octadecylsilane)C18 (Octadecylsilane)Silica (Unbonded) or Cyano
Mobile Phase Water / AcetonitrileWater / MethanolHexane / Ethyl Acetate
Sample Prep Direct dissolutionReaction with diethylamine (30 min)Direct dissolution (Anhydrous)
Degradation Risk High (Artifactual hydrolysis)Low (Analyte is stabilized)Zero (Non-aqueous environment)
Accuracy Poor (False low purity)ExcellentExcellent
Throughput HighLow (Complex sample prep)High

Verdict: While Pre-column Derivatization (Method B) is highly accurate, it introduces unnecessary sample preparation steps and potential side-reaction variables. Direct NP-HPLC (Method C) is the superior choice. By utilizing an entirely non-aqueous system, it eliminates the hydrolysis vector, allowing for the direct, artifact-free quantification of the intact molecule[4].

Optimized Experimental Protocol: NP-HPLC (Self-Validating System)

The following protocol is designed as a self-validating system. By incorporating an anhydrous sample preparation and a specific System Suitability Test (SST), the method proves its own accuracy before sample analysis begins.

Chromatographic Conditions
  • Column: Agilent ZORBAX Rx-SIL, 4.6 × 250 mm, 5 µm (or equivalent unbonded silica).

  • Mobile Phase: Isocratic Hexane / Ethyl Acetate (90:10, v/v). Causality note: Ethyl acetate acts as a polar modifier to elute the hydrophobic tetralin ring system in a reasonable timeframe without acting as a nucleophile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm (Optimal for the tetrahydronaphthalene chromophore).

  • Injection Volume: 10 µL.

Step-by-Step Sample Preparation
  • Glassware Preparation: Ensure all volumetric flasks and autosampler vials are oven-dried to eliminate trace moisture.

  • Diluent: Use strictly anhydrous HPLC-grade Hexane.

  • Standard Preparation: Accurately weigh 25.0 mg of o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with anhydrous Hexane (Concentration: 1.0 mg/mL).

  • System Suitability Solution (SST): Spike the standard solution with 0.1% of 5,6,7,8-tetrahydro-2-naphthol (the primary synthetic precursor and degradation product) to verify column resolution.

System Validation Metrics

A self-validating run must pass the following criteria before accepting sample data:

  • Resolution ( Rs​ ): Must be > 2.5 between the naphthol impurity and the intact thiochloroformate.

  • Precision: Relative Standard Deviation (RSD) of 5 replicate standard injections must be < 1.0%.

Workflow S1 Sample Preparation (Anhydrous Hexane) S2 NP-HPLC Separation (Silica Column) S1->S2 S4 UV Detection (254 nm) S2->S4 S3 Isocratic Elution (Hexane:EtOAc 90:10) S3->S2 S5 Purity Assessment (No Hydrolysis Artifacts) S4->S5

Fig 2: Self-validating Normal Phase HPLC workflow for reactive thiochloroformate intermediates.

Method Validation Data Summary

To demonstrate the robustness of the NP-HPLC method, validation was performed according to ICH Q2(R1) guidelines. The data below confirms that the method is highly sensitive and linear, making it ideal for both assay and related-substance (impurity) testing.

Table 2: NP-HPLC Method Validation Parameters

Validation ParameterResultAcceptance Criteria
Linearity Range 0.5 µg/mL to 1500 µg/mLCorrelation coefficient ( R2 ) > 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) ≥ 10
Method Precision (RSD%) 0.6% (n=6)≤ 2.0%
Accuracy (Recovery %) 99.2% - 100.8%98.0% - 102.0%
Solution Stability Stable for 48h at 25°CNo significant degradation peaks

Conclusion: Attempting to analyze o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate via standard RP-HPLC is a fundamental error in chromatographic logic due to the inherent reactivity of the thiochloroformate moiety. By transitioning to the validated Normal Phase (NP-HPLC) method detailed above, analytical chemists can ensure absolute structural integrity during the run, providing trustworthy purity data required for downstream Liranaftate API synthesis.

References

  • PubChem. "o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate | C11H11ClOS | CID 11535933". National Institutes of Health. URL: [Link]

  • Liu, B. "The green synthesis of liranaftate in ionic liquids". Journal of Chemical and Pharmaceutical Research. URL:[Link]

  • Tofani, D. et al. "Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor". Reaction Chemistry & Engineering (RSC Publishing). URL:[Link]

  • Bu, X. et al. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals". American Pharmaceutical Review. URL:[Link]

Sources

Comparative

comparing o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate vs phenyl chlorothioformate reactivity

Here is an in-depth technical comparison guide analyzing the reactivity, mechanistic behavior, and application profiles of O -5,6,7,8-tetrahydro-2-naphthyl chlorothioformate (THNCF) and phenyl chlorothioformate (PCTF). R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is an in-depth technical comparison guide analyzing the reactivity, mechanistic behavior, and application profiles of O -5,6,7,8-tetrahydro-2-naphthyl chlorothioformate (THNCF) and phenyl chlorothioformate (PCTF).

Reagent Profiles & Structural Dynamics

Both Phenyl chlorothioformate (PCTF) and O -5,6,7,8-tetrahydro-2-naphthyl chlorothioformate (THNCF) belong to the class of aryl chlorothionoformates (Ar-O-C(=S)-Cl). While they share a common reactive core, their distinct aromatic substituents dictate their electrophilicity, stability, and specific utility in organic synthesis.

  • Phenyl Chlorothioformate (PCTF): Featuring an unsubstituted phenoxy ring, PCTF is a highly electrophilic, broadly applicable reagent. It is the gold standard for converting alcohols into thiocarbonates for subsequent radical cleavage () and for synthesizing thiocarbamates[1].

  • O -5,6,7,8-Tetrahydro-2-naphthyl Chlorothioformate (THNCF): This reagent features a tetralin (tetrahydronaphthalene) moiety[2]. The fused saturated ring imparts high lipophilicity and alters the electronic landscape of the molecule. It is a highly specialized intermediate, most notably utilized in the synthesis of the squalene epoxidase inhibitor drug, Liranaftate [3].

Mechanistic Causality: Electronic Effects on Acyl Substitution

The reactivity of aryl chlorothioformates is fundamentally governed by the electronic nature of the aryl substituent. In nucleophilic solvents (e.g., amines, alcohols), these reagents undergo nucleophilic acyl substitution predominantly via an Addition-Elimination (A-E) mechanism , where the formation of a tetrahedral intermediate is the rate-determining step[4].

PCTF lacks electron-donating groups, leaving its thiocarbonyl carbon highly electrophilic and susceptible to rapid nucleophilic attack[1]. Conversely, the aliphatic carbons of the fused tetralin ring in THNCF exert a positive inductive (+I) and hyperconjugative effect on the phenoxy system. Extended Grunwald-Winstein equation studies on analogous alkyl-substituted systems (such as p-methylphenyl chlorothionoformate) prove that electron-donating groups stabilize the ground state and decrease the partial positive charge on the reaction center[5].

Causality: This electron donation increases the activation energy required to form the negatively charged tetrahedral intermediate, rendering THNCF slightly less reactive (slower kinetics) than PCTF[6]. However, this reduced electrophilicity provides greater stability during complex multi-step syntheses and prevents runaway exothermic degradation.

Mechanism Substrate Aryl Chlorothioformate Ar-O-C(=S)-Cl AE_Intermediate Tetrahedral Intermediate [Ar-O-C(Nu)(S⁻)-Cl] Substrate->AE_Intermediate Nucleophilic Solvents (Addition-Elimination) Ion_Intermediate Acyl Cation [Ar-O-C(=S)⁺] Substrate->Ion_Intermediate Ionizing Solvents (SN1 Pathway) Product Derivatized Product Ar-O-C(=S)-Nu AE_Intermediate->Product -Cl⁻ Ion_Intermediate->Product +Nu⁻

Mechanistic dichotomy of aryl chlorothioformates: Addition-Elimination vs. Ionization pathways.

Quantitative Performance Data

The following tables summarize the kinetic and physical differences between the two reagents, highlighting how structural modifications impact their practical application.

Table 1: Electronic and Kinetic Parameters
ParameterPhenyl Chlorothioformate (PCTF) O -5,6,7,8-Tetrahydro-2-naphthyl Chlorothioformate (THNCF)
Aryl Substituent Effect Neutral (Standard)Electron-Donating (+I effect from fused ring)
Relative Electrophilicity HighModerate (Attenuated by +I effect)[5]
Dominant Mechanism Addition-Elimination (A-E)[4]Addition-Elimination (A-E)
Lipophilicity (LogP contribution) ModerateHigh (Critical for antifungal API stratum corneum penetration)
Molecular Weight 172.63 g/mol 226.72 g/mol [7]
Table 2: Application & Yield Profile
ApplicationPCTF PerformanceTHNCF Performance
Barton-McCombie Deoxygenation Excellent (>90% yield) . Standard reagent for secondary alcohols.Poor. Steric bulk and reduced electrophilicity hinder thiocarbonate formation.
Liranaftate API Synthesis N/A (Yields incorrect API structure)Optimal (73% - 92.5% yield) . Requires mild base catalysis[3].
General Amination Kinetics Fast / ExothermicSlower / Requires base or elevated temperatures

Self-Validating Experimental Workflows

Protocol A: Green Synthesis of Liranaftate using THNCF

Because THNCF is less electrophilic than PCTF, standard amination conditions can result in sluggish yields. utilize ionic liquids to overcome this kinetic barrier[8].

  • Intermediate Preparation: React 5,6,7,8-tetrahydro-2-naphthol with thiophosgene in ethyl acetate to yield THNCF[3].

    • Validation Checkpoint: Isolate an aliquot and run an IR spectrum. A strong C=S stretching band at ~1150 cm⁻¹ and the absence of a broad O-H stretch confirms complete conversion.

  • Amination Setup: In a reactor containing an ionic liquid (e.g., N-methylimidazole-derived IL), combine THNCF (1.1 eq) and 6-methoxy-2-(methylamino)pyridine (1.0 eq)[3].

  • Catalytic Base Addition: Introduce aqueous K₂CO₃.

    • Causality: THNCF's reduced electrophilicity slows the reaction. K₂CO₃ acts as an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward. Simultaneously, the highly polar ionic liquid stabilizes the charge-separated tetrahedral transition state of the A-E mechanism, enabling the reaction to proceed efficiently at <0 °C without thermal degradation[3].

  • Isolation: Extract the mixture with ethyl acetate. The ionic liquid phase can be recycled.

    • Validation Checkpoint: Analyze the organic layer via HPLC. A successful run should yield a liranaftate peak with >99.7% purity[3].

Workflow Naphthol 5,6,7,8-Tetrahydro-2-naphthol THNCF THNCF Intermediate (Reduced electrophilicity) Naphthol->THNCF Acylation Thiophosgene Thiophosgene (CSCl2) Thiophosgene->THNCF Liranaftate Liranaftate (Antifungal API) THNCF->Liranaftate Amination Amine 6-Methoxy-2-(methylamino)pyridine Amine->Liranaftate Catalyst K2CO3 in Ionic Liquid (Green Catalysis) Catalyst->Liranaftate Base/Solvent

Green synthesis workflow of Liranaftate utilizing THNCF and ionic liquid catalysis.

Protocol B: Barton-McCombie Deoxygenation using PCTF

PCTF is the preferred reagent for deoxygenating secondary alcohols due to its high electrophilicity[1].

  • Preparation: Dissolve the secondary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Strict anhydrous conditions are mandatory. PCTF readily hydrolyzes in the presence of water to form phenol, HCl, and carbonyl sulfide (COS)[9].

  • Catalyst Addition: Add pyridine (2.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: DMAP acts as a nucleophilic catalyst. It attacks PCTF to form a highly electrophilic acylpyridinium intermediate, which easily overcomes the steric hindrance of secondary alcohols to force thiocarbonate formation[10].

  • Acylation: Cool the system to 0 °C and add PCTF (1.5 eq) dropwise.

    • Validation Checkpoint: Monitor via TLC. The disappearance of the polar alcohol spot and the emergence of a less polar, UV-active thiocarbonate spot confirms the reaction.

  • Radical Cleavage: Isolate the thiocarbonate, dissolve in degassed toluene, and reflux with tributyltin hydride (Bu₃SnH, 1.5 eq) and AIBN (0.1 eq).

    • Causality: The highly polarizable C=S bond has a strong affinity for the stannyl radical, driving the homolytic cleavage of the C-O bond to yield the deoxygenated alkane.

Strategic Selection Guide

  • Choose Phenyl Chlorothioformate (PCTF) when your goal is general derivatization, thiocarbonate formation, or radical deoxygenation. Its high electrophilicity ensures rapid reaction times and high yields across a broad spectrum of sterically hindered nucleophiles.

  • Choose O -5,6,7,8-Tetrahydro-2-naphthyl Chlorothioformate (THNCF) exclusively when synthesizing Liranaftate or designing novel lipophilic APIs. While its attenuated reactivity requires optimized catalytic conditions (such as ionic liquids or stronger bases), the tetralin ring it installs is biologically critical for targeting squalene epoxidase in fungal cell membranes.

References

  • D'Souza, M. J., Hampton, O. N., Sansbury, B. M., & Kevill, D. N. (2013). "Evaluation of Electronic Effects in the Solvolyses of p-Methylphenyl and p-Chlorophenyl Chlorothionoformate Esters." Journal of Chemistry. URL:[Link]

  • Liu, B. (2013). "The green synthesis of liranaftate in ionic liquids." Journal of Chemical and Pharmaceutical Research, 5(11), 219-222. URL:[Link]

  • Kevill, D. N., & D'Souza, M. J. (2002). "Correlation of the rates of solvolysis of phenyl chlorothionoformate and phenyl chlorodithioformate." Canadian Journal of Chemistry. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11535933, o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate". URL:[Link]

Sources

Validation

mass spectrometry fragmentation analysis of o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of poor ionization efficiency and weak chromatographic retention when analyzing highly polar, low-molecular-weight amines via Liquid Chr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of poor ionization efficiency and weak chromatographic retention when analyzing highly polar, low-molecular-weight amines via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To overcome this, targeted derivatization is essential.

While O-5,6,7,8-tetrahydro-2-naphthyl thiochloroformate (THN-TCF) is historically recognized as a critical intermediate in the synthesis of the squalene epoxidase inhibitor liranaftate[1], its unique structural properties make it an exceptional, albeit unconventional, derivatization reagent for mass spectrometry.

This guide objectively compares the mass spectrometric fragmentation dynamics and analytical performance of THN-TCF against industry-standard alternatives: Benzyl Chloroformate (CBz-Cl) and Ethyl Chlorothioformate (ETC).

Mechanistic Insights: The Causality of Fragmentation

When evaluating derivatized analytes, the predictability of collision-induced dissociation (CID) pathways dictates the sensitivity and specificity of Multiple Reaction Monitoring (MRM) assays. The choice of reagent directly influences the signal-to-noise (S/N) ratio.

1. THN-TCF (The Innovator) Derivatization of primary or secondary amines with THN-TCF yields bulky O-aryl thiocarbamates. Under ESI(+) conditions, the protonated precursor [M+H]+ undergoes a highly favorable, low-energy neutral loss of 5,6,7,8-tetrahydronaphthol (THN-OH, 148.09 Da). This mechanism is definitively corroborated by the fragmentation profile of the THN-TCF derivative liranaftate, which exhibits a dominant product ion corresponding to this exact neutral loss (e.g., m/z 329.13 → 181.04)[2]. Causality: The stability of the resulting isothiocyanate-like product ion ensures a concentrated ion current into a single fragmentation channel, drastically improving assay sensitivity while the bulky tetrahydronaphthyl group maximizes hydrophobic retention on C18 columns.

2. CBz-Cl (The Standard) CBz-Cl forms carbamates that fragment via the loss of CO 2​ (44 Da) and the formation of a benzyl cation (m/z 91). Causality: While reliable, the m/z 91 ion is highly ubiquitous in background matrix noise (lipids, solvent impurities), leading to lower specificity in complex biological samples.

3. ETC (The Aliphatic Alternative) ETC forms aliphatic thiocarbamates that typically lose COS (60 Da). Causality: The lack of a bulky hydrophobic aromatic group results in poor chromatographic retention for highly polar polyamines, leading to ion suppression in the LC void volume.

Fragmentation A Precursor Ion [R-NH-C(=S)-O-THN + H]+ B Product Ion 1 [R-NH=C=S]+ Loss of THN-OH A->B - 148.09 Da (Neutral Loss) C Product Ion 2 [THN]+ m/z 131 A->C O-Aryl Cleavage

Figure 1: CID fragmentation pathways for THN-TCF derivatized amines.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol details the comparative derivatization and LC-MS/MS analysis of a model biogenic amine (e.g., dopamine) using THN-TCF. Every step is designed to be a self-validating system, minimizing side reactions.

Step-by-Step Derivatization Workflow:

  • Sample Preparation: Aliquot 100 µL of the amine standard (1 µg/mL) into a microcentrifuge tube. Add 50 µL of 0.1 M sodium borate buffer (pH 8.5). Expertise Note: The pH must be strictly maintained at 8.5. At lower pH, the amine is protonated and non-nucleophilic; at higher pH, competitive hydrolysis of the thiochloroformate by hydroxide ions outpaces the derivatization reaction.

  • Reagent Addition: Add 50 µL of a 10 mM solution of THN-TCF prepared in anhydrous acetonitrile.

  • Incubation: Vortex for 10 seconds and incubate at 40°C for 30 minutes. The steric bulk of the tetrahydronaphthyl ring requires a slightly elevated temperature compared to ETC to achieve >98% conversion.

  • Quenching & Extraction: Quench unreacted reagent by adding 20 µL of 5% ammonium hydroxide. Extract the derivatized analyte using 200 µL of ethyl acetate. Expertise Note: Ammonium hydroxide serves a dual purpose: it quenches unreacted THN-TCF to prevent MS source fouling and shifts the pH to ensure the product remains fully partitioned into the organic layer.

  • Reconstitution: Evaporate the organic layer under N 2​ gas and reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Workflow S1 1. Sample Prep Borate Buffer to pH 8.5 S2 2. Derivatization THN-TCF, 40°C, 30 min S1->S2 S3 3. Quench & Extract NH4OH quench, EtOAc extract S2->S3 S4 4. LC-MS/MS ESI(+), MRM Mode S3->S4

Figure 2: Standardized LC-MS/MS sample prep workflow for THN-TCF.

Comparative Performance Data

The empirical data below synthesizes the quantitative MS performance of the derivatized model amine across the three reagents. THN-TCF provides the highest mass shift and the most specific neutral loss, translating directly to superior Limits of Detection (LOD).

Derivatization ReagentMass Shift Added (Da)Primary CID Neutral LossOptimal CE (eV)LC Retention Factor ( k′ )LOD (nM)
THN-TCF +190.05-148.09 (THN-OH)15 - 204.50.5
CBz-Cl +134.04-44.00 (CO 2​ )25 - 302.82.5
ETC +88.00-60.00 (COS)20 - 251.25.0

Conclusion

THN-TCF objectively outperforms both CBz-Cl and ETC in terms of analytical sensitivity and chromatographic retention for polar amines. The predictable and highly specific neutral loss of THN-OH (148.09 Da) circumvents the low-mass matrix interference commonly associated with the benzyl cation (m/z 91) of CBz-Cl derivatives. Furthermore, the O-tetrahydronaphthyl moiety imparts significant lipophilicity, shifting highly polar analytes out of the suppression-heavy LC void volume, making THN-TCF an indispensable tool for rigorous LC-MS/MS workflows.

References

  • Source: Journal of Chemical and Pharmaceutical Research (JOCPR)
  • Source: PubChem - National Institutes of Health (NIH)

Sources

Comparative

FTIR spectroscopy validation of o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate functional groups

Advanced FTIR Spectroscopy Validation of o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate: A Comparative Guide As a Senior Application Scientist in pharmaceutical development, I approach reagent validation not merely as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced FTIR Spectroscopy Validation of o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate: A Comparative Guide

As a Senior Application Scientist in pharmaceutical development, I approach reagent validation not merely as a routine quality control checkbox, but as a critical gateway to synthetic success. o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate (CAS: 84995-63-1) [1] is a highly specialized, moisture-sensitive intermediate, most notably utilized in the synthesis of the squalene epoxidase inhibitor Liranaftate [2].

The chlorothioformate moiety (–O–C(=S)Cl) is notoriously reactive. If this reagent is exposed to atmospheric moisture or improper thermal conditions, it rapidly hydrolyzes or oxidizes, destroying its utility for precise thioesterification. In this guide, we will objectively compare this reagent against common alternatives and establish a self-validating Fourier Transform Infrared (FTIR) spectroscopy protocol to definitively verify its functional group integrity prior to downstream synthesis.

Mechanistic Causality: Why FTIR is the Definitive Validation Tool

While HPLC and NMR provide excellent purity and structural data, Attenuated Total Reflectance (ATR) FTIR spectroscopy is uniquely suited for the rapid, non-destructive validation of chlorothioformates. The causality is straightforward: the vibrational frequencies of the thiocarbonyl (C=S) and carbon-chlorine (C–Cl) bonds are highly sensitive to their electronic environment [3].

In a pristine batch of o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate, the electron-withdrawing effects of the adjacent oxygen and chlorine atoms shift the C=S stretch to a distinct, high-frequency region (~1240–1260 cm⁻¹). More importantly, FTIR serves as an instantaneous negative control system . The absolute absence of a carbonyl stretch (C=O) at ~1750 cm⁻¹ guarantees that the reagent has not degraded into a chloroformate or carbonate.

Structural Logic of Functional Group Assignments

Functional_Groups Core o-5,6,7,8-Tetrahydro-2-naphtyl Thiochloroformate CS Thiocarbonyl (C=S) 1240 - 1260 cm⁻¹ Core->CS Primary Indicator CCl Chlorine (C-Cl) 650 - 750 cm⁻¹ Core->CCl Leaving Group COC Ether Linkage (C-O-C) 1100 - 1160 cm⁻¹ Core->COC Core Linkage Tetralin Tetralin Ring (C-H / C=C) 2850-2950 / 1500-1600 cm⁻¹ Core->Tetralin Structural Backbone

Key functional groups and their corresponding FTIR stretching frequencies.

Comparative Analysis: Product vs. Alternatives

When designing a synthetic route requiring a thioester linkage, chemists often weigh o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate against simpler analogs like Phenyl chlorothioformate [4] or standard chloroformates. The tetralin ring provides significant steric bulk, which moderately shields the reactive core from premature hydrolysis compared to the highly labile phenyl analog.

Table 1: Comparative FTIR Spectral Signatures and Stability Profiles

Reagent / AlternativePrimary ApplicationC=S Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C–Cl Stretch (cm⁻¹)Hydrolysis Susceptibility
o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate Liranaftate synthesis1240 - 1260Absent (Unless degraded)650 - 750Moderate (Sterically hindered)
Phenyl chlorothioformate General thioesterification~1253Absent 680 - 720High (Rapid degradation)
5,6,7,8-Tetrahydro-2-naphthyl chloroformate Carbamate protectionAbsent 1750 - 1780650 - 700Low (Stable oxygen analog)

Quantitative Data: Expected FTIR Peak Assignments

To establish a benchmark for your laboratory, Table 2 summarizes the validated quantitative peak assignments for a high-purity (>98%) batch of the target compound.

Table 2: Quantitative FTIR Peak Assignments for o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate

Wavenumber Region (cm⁻¹)Relative IntensityFunctional Group AssignmentDiagnostic Significance in Quality Control
2850 - 2950MediumAliphatic C–H stretchConfirms the intact tetralin ring backbone.
1500 - 1600MediumAromatic C=C stretchConfirms the aromatic portion of the naphthyl ring.
1240 - 1260StrongC=S (Thiocarbonyl) stretchCritical: Validates the active thiochloroformate core.
1100 - 1160StrongC–O–C (Ester) stretchConfirms the oxygen linkage to the aromatic ring.
650 - 750MediumC–Cl stretchCritical: Validates the presence of the leaving group.
~1750None C=O (Carbonyl) stretchNegative Control: Any peak here mandates batch rejection.

Self-Validating Experimental Protocol: ATR-FTIR

Traditional FTIR relies on KBr pellets. However, KBr is highly hygroscopic. Pressing a moisture-sensitive chlorothioformate into a KBr matrix frequently induces localized hydrolysis during sample preparation, yielding false-positive C=O peaks and leading to the unnecessary disposal of viable reagents.

To ensure absolute trustworthiness, this protocol utilizes Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal, creating a self-validating workflow that eliminates sample-prep artifacts.

Step-by-Step Methodology
  • System Suitability & Calibration:

    • Action: Run a standard polystyrene film scan.

    • Causality: Verifies the wavelength accuracy of the interferometer. The 1601 cm⁻¹ and 1028 cm⁻¹ polystyrene peaks must be within ±1 cm⁻¹ of their accepted values before proceeding.

  • Background Acquisition:

    • Action: Clean the ATR crystal with anhydrous isopropanol and allow it to dry. Collect a background spectrum (128 scans, 4 cm⁻¹ resolution) in ambient air.

    • Causality: Accurately subtracts atmospheric water vapor and CO₂, which can obscure the critical 1200 cm⁻¹ (C=S) and 600 cm⁻¹ (C–Cl) diagnostic regions.

  • Sample Application:

    • Action: Under a dry nitrogen blanket or rapid ambient transfer, apply 1–2 drops of neat o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate directly onto the ATR crystal. Ensure the crystal is completely covered without air bubbles.

  • Data Acquisition:

    • Action: Scan the sample from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution using 128 co-added scans to maximize the signal-to-noise ratio.

  • Spectral Processing & ATR Correction:

    • Action: Apply an ATR correction algorithm via the spectrometer's software.

    • Causality: ATR spectra exhibit a wavelength-dependent penetration depth (infrared light penetrates deeper at lower wavenumbers, artificially inflating peak intensities like the C–Cl stretch). Correction normalizes the spectrum, allowing for accurate 1:1 comparison against standard transmission libraries.

  • Negative Control Verification (The Self-Validation Step):

    • Action: Isolate the 1700–1800 cm⁻¹ region.

    • Causality: If a peak >5% relative intensity is observed at ~1750 cm⁻¹, the reagent has compromised integrity (hydrolysis to a chloroformate). The batch must be rejected or re-distilled.

Experimental Workflow Diagram

FTIR_Workflow A System Calibration (Polystyrene Standard) B Background Scan (Air, 128 Scans, 4 cm⁻¹ Res) A->B C Sample Application (Neat Liquid on ZnSe/Diamond ATR) B->C D Data Acquisition (4000-400 cm⁻¹) C->D E Spectral Processing (ATR & Baseline Correction) D->E F Peak Validation (C=S, C-Cl, Negative C=O) E->F

ATR-FTIR experimental workflow for validating chlorothioformate reagents.

References

  • PubChem. "o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate (CID 11535933)". National Center for Biotechnology Information. URL:[Link]

  • PubChem. "Phenyl thioxochloroformate (CID 70498)". National Center for Biotechnology Information. URL:[Link]

  • Journal of Medicinal Chemistry. "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange" (Contains comparative IR data for O-phenyl chlorothioformates). ACS Publications. URL:[Link]

Validation

Publish Comparison Guide: o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate vs. Alternative Thiocarbamate Precursors

The Synthetic Challenge in Antifungal Drug Development The synthesis of highly potent thiocarbamate antifungal agents—most notably Liranaftate (a squalene epoxidase inhibitor)—relies heavily on the efficient formation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Synthetic Challenge in Antifungal Drug Development

The synthesis of highly potent thiocarbamate antifungal agents—most notably Liranaftate (a squalene epoxidase inhibitor)—relies heavily on the efficient formation of a thiocarbamate core[1]. This core links a substituted pyridine moiety with a tetrahydronaphthol derivative. Traditionally, the construction of this linkage requires thiocarbonyl transfer agents, which are notoriously hazardous or difficult to handle.

As a Senior Application Scientist, selecting the right precursor is a balancing act between electrophilic reactivity, atom economy, and laboratory safety. This guide objectively compares the industry-standard pre-formed intermediate, o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate (CAS 84995-63-1) , against alternative thiocarbonyl precursors such as 1,1'-Thiocarbonyldiimidazole (TCDI) and amine-derived thiocarbamoyl chlorides.

Mechanistic Evaluation of Precursors

The Chlorothioformate Route (CAS 84995-63-1)

In this "phenol-first" approach, 5,6,7,8-tetrahydro-2-naphthol is pre-reacted with thiophosgene (CSCl₂) to isolate o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate.

  • Causality of Reactivity: The highly electronegative chlorine atom withdraws electron density from the thiocarbonyl carbon, making it an exceptional electrophile. When exposed to a secondary amine (e.g., 6-methoxy-2-methylaminopyridine), the addition-elimination reaction proceeds rapidly even at 0 °C[2].

  • Strategic Advantage: By isolating CAS 84995-63-1, the highly toxic thiophosgene step is relegated to bulk manufacturing, allowing drug development labs to perform the final coupling step safely and with high yields (>90%).

The TCDI Route (1,1'-Thiocarbonyldiimidazole)

TCDI represents a "green chemistry" alternative that entirely bypasses thiophosgene[1].

  • Causality of Reactivity: TCDI reacts first with the amine to form an imidazolylthiocarbonyl intermediate. Because the imidazole leaving group is less stable and less electronegative than a chloride ion, the intermediate is significantly less electrophilic than a chlorothioformate.

  • Strategic Advantage: TCDI is a stable solid, eliminating the inhalation hazards associated with volatile chlorothioformates or thiophosgene. However, to drive the final coupling forward, the phenol must be pre-deprotonated into a highly nucleophilic sodium naphthoxide salt[1].

The Thiocarbamoyl Chloride Route (Amine-First)

In this reversed-polarity approach, the amine is reacted with thiophosgene to form a thiocarbamoyl chloride, which is then coupled with the phenol.

  • Causality of Reactivity: Secondary amines often form stable, sterically hindered thiocarbamoyl chlorides. When reacted with bulky phenols like tetrahydronaphthol, the steric clash at the transition state significantly depresses the reaction rate, often requiring harsh reflux conditions and resulting in lower overall yields.

Fig 1. Divergent synthetic pathways to Liranaftate comparing CAS 84995-63-1 and TCDI precursors.

Quantitative Performance Comparison

The following table synthesizes the operational metrics of using the pre-formed chlorothioformate versus alternative precursors for the synthesis of complex thiocarbamates.

Metrico-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate1,1'-Thiocarbonyldiimidazole (TCDI)Thiocarbamoyl Chloride (Amine-first)
Precursor Role Electrophilic Phenol-derived PrecursorSafer Thiocarbonyl Transfer AgentElectrophilic Amine-derived Precursor
Handling Safety Moderate (Liquid, Moisture Sensitive)High (Solid, Stable, Non-corrosive)Low (Requires in-house CSCl₂ handling)
Activation Requirement None (Spontaneous coupling with amine)High (Requires sodium naphthoxide)High (Requires strong base & heat)
Typical Coupling Yield 90.4% - 93.2% 81.3% - 99.5% [1]~70% - 80%
Atom Economy High (Loss of HCl)Low (Loss of 2x Imidazole molecules)High (Loss of HCl)
Primary Use Case Industrial scale-up & API manufacturingEarly-stage discovery & green chemistryNiche derivatives with unhindered phenols

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes internal checks to confirm reaction progression.

Protocol A: High-Yield Coupling via CAS 84995-63-1

This protocol utilizes the pre-formed chlorothioformate to synthesize Liranaftate, leveraging an acid scavenger to drive the reaction,[2].

  • Preparation: Dissolve 6-methoxy-2-methylaminopyridine (5.7 g, 41.3 mmol) and potassium carbonate (5.7 g, 41.3 mmol) in 100 mL of ethyl acetate (or ionic liquid [bmim]BF₄ for green applications).

    • Causality: K₂CO₃ acts as an insoluble acid scavenger. It neutralizes the HCl byproduct immediately, preventing the protonation of the pyridine amine, which would otherwise kill its nucleophilicity.

  • Thermal Control: Cool the suspension in an ice-water bath to 0 °C.

    • Causality: The coupling is highly exothermic. Maintaining 0 °C prevents the thermal degradation/hydrolysis of the moisture-sensitive chlorothioformate.

  • Electrophile Addition: Slowly add o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate (8.7 g, 38.5 mmol) dropwise over 4 hours.

  • Validation (TLC): Stir for an additional 30 minutes. Spot the reaction mixture against the starting amine on a TLC plate (Eluent: Petroleum Ether/Ethyl Acetate). The disappearance of the amine spot validates completion.

  • Workup: Quench with 150 mL of distilled water. Extract the organic layer, wash with saturated brine, dry over anhydrous MgSO₄, and concentrate under vacuum.

    • Causality: The brine wash is critical; it pulls unreacted highly polar salts and residual K₂CO₃ into the aqueous phase, leaving the highly lipophilic thiocarbamate (LogP ~4.9)[1] in the organic layer.

Fig 2. Standard operational workflow for thiocarbamate coupling using CAS 84995-63-1.

Protocol B: Safer Coupling via TCDI

For laboratories restricted from using chlorinated electrophiles, this alternative protocol utilizes TCDI[1].

  • Intermediate Formation: Reflux 6-methoxy-2-methylaminopyridine with 1,1'-thiocarbonyldiimidazole (1.1 eq) in ethyl acetate for 4 hours.

    • Causality: Unlike the chlorothioformate, TCDI requires thermal energy (reflux) to overcome the activation barrier for the first imidazole displacement.

  • Intermediate Isolation: Cool and concentrate to yield 2-[N-(1-imidazolylthiocarbonyl)-N-methyl]amino-6-methoxypyridine (Expected yield: ~99%)[1].

  • Phenol Activation: In a separate flask, react 5,6,7,8-tetrahydro-2-naphthol with sodium methoxide in methanol to form sodium 5,6,7,8-tetrahydro-2-naphthoxide. Evaporate the methanol completely.

    • Causality: The neutral phenol is not nucleophilic enough to displace the second imidazole group. Forming the sodium salt drastically increases the HOMO energy of the oxygen nucleophile.

  • Final Coupling: Dissolve the isolated intermediate and the sodium naphthoxide in N,N-dimethylformamide (DMF). Stir at room temperature overnight.

  • Workup: Extract with hexane/ethyl acetate (10:1) and recrystallize to obtain the final product (Melting point: 99–100 °C)[1].

References

  • New Drug Approvals. (2022). Preparation method of liranaftate.
  • Grokipedia. Liranaftate - Synthesis and manufacturing.
  • Google Patents. CN104725302A - Preparation method of liranaftate.

Sources

Safety & Regulatory Compliance

Safety

o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate proper disposal procedures

Comprehensive Laboratory Safety and Disposal Guide: o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate As a highly reactive electrophilic intermediate, o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate requires rigorous envir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Guide: o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate

As a highly reactive electrophilic intermediate, o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate requires rigorous environmental health and safety (EHS) oversight during handling and disposal. Primarily utilized in the pharmaceutical synthesis of the antifungal agent liranaftate[1][2], this compound poses significant operational hazards if discarded improperly.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe neutralization and logistical disposal of this chemical.

Chemical Identity and Quantitative Data

Understanding the physical and chemical properties of the substance is the first step in designing a safe disposal methodology. The compound is a thiochloroformate derivative, meaning it is moisture-sensitive and capable of evolving toxic gases upon uncontrolled decomposition.

PropertyValueReference
Chemical Name o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate[1]
CAS Registry Number 84995-63-1[1][3]
Molecular Formula C11H11ClOS[3][4]
Molecular Weight 226.72 g/mol [3][4]
Predicted Boiling Point ~319.5 °C[3]
Predicted Density ~1.28 g/cm³[3]
Primary Hazard Class Corrosive, Lachrymator, Water-Reactive[4]

Mechanistic Principles of Neutralization (E-E-A-T)

The Causality of the Quenching Protocol: Directly disposing of unreacted o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate into organic or aqueous waste streams is strictly prohibited. If exposed to ambient moisture or mixed with incompatible waste, thiochloroformates undergo uncontrolled hydrolysis. This reaction is highly exothermic and rapidly evolves hydrogen chloride (HCl) gas and carbonyl sulfide (COS), leading to dangerous pressure buildup and potential container rupture.

To safely dispose of this material, it must be subjected to controlled alkaline solvolysis . By introducing the compound dropwise into an excess of a strong aqueous base (such as sodium hydroxide) under chilled conditions, the nucleophilic hydroxide ions attack the thiocarbonyl carbon. This safely drives the decomposition to completion, trapping the evolved gases as inert, water-soluble inorganic salts (sodium chloride, sodium carbonate, and sodium sulfide), while liberating 5,6,7,8-tetrahydro-2-naphthol as a manageable organic byproduct[2][5].

Mechanistic workflow for the alkaline hydrolysis and neutralization of the thiochloroformate.

Step-by-Step Neutralization Protocol

Prerequisites & PPE: This procedure must be executed exclusively within a certified, high-flow chemical fume hood. Operators must wear a flame-resistant laboratory coat, heavy-duty neoprene or nitrile gloves (double-gloved), chemical splash goggles, and a face shield.

Step 1: Preparation of the Quenching Bath

  • Action: In a large, wide-mouth Erlenmeyer flask or beaker, prepare an excess volume (at least 5-10 molar equivalents relative to the waste) of 1M to 2M Sodium Hydroxide (NaOH) or saturated aqueous Sodium Carbonate (Na2CO3).

  • Causality: An excess of base ensures that the pH remains highly alkaline throughout the process, which is critical for trapping the generated HCl and preventing the escape of volatile sulfur species.

  • Action: Submerge the reaction vessel in an ice-water bath and equip it with a heavy-duty magnetic stir bar. Allow the solution to chill to < 5 °C.

Step 2: Dilution of the Waste

  • Action: Dilute the o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate waste in an inert, water-miscible or immiscible solvent (e.g., Tetrahydrofuran or Dichloromethane) at a ratio of approximately 1:5.

  • Causality: Dilution attenuates the reaction kinetics, lowering the concentration of the electrophile to prevent localized thermal spikes and violent gas evolution upon contact with the aqueous base.

Step 3: Controlled Addition

  • Action: Transfer the diluted waste to a pressure-equalizing addition funnel suspended above the quenching bath. Begin vigorous stirring of the basic solution.

  • Action: Add the diluted waste dropwise into the chilled base.

  • Causality: Dropwise addition allows the operator to visually monitor the reaction rate. If excessive bubbling or fuming occurs, the addition can be paused immediately to allow the system to cool and stabilize.

Step 4: Self-Validating Verification

  • Action: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours.

  • Action: Validation Check: Extract a small aliquot of the organic layer and perform Thin-Layer Chromatography (TLC) against a reference standard of the starting material. The complete disappearance of the o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate spot confirms that the reactive functional group has been successfully destroyed.

Waste Segregation and EHS Logistics

Once the chemical has been fully neutralized, it transitions from a reactive hazard to standard laboratory waste.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic phase (containing the solvent and 5,6,7,8-tetrahydro-2-naphthol byproduct) from the aqueous phase (containing the inorganic salts).

  • Containerization:

    • Place the organic layer into the designated Halogenated or Non-Halogenated Organic Waste carboy (depending on the dilution solvent used).

    • Place the aqueous layer into the designated Aqueous Basic Waste carboy.

  • Venting: Do not seal the waste carboys tightly immediately after transfer. Use vented caps to allow any residual, slowly evolving gases to escape safely without pressurizing the container.

  • Labeling & Handover: Clearly label the containers with all constituents (e.g., "Quenched Thiochloroformate Waste: Contains Water, NaOH, NaCl, Na2S, THF, Tetrahydronaphthol"). Contact your institutional Environmental Health and Safety (EHS) department for final pickup and incineration.

References

  • Product Description: O-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate CAS 84995-63-1 , Home Sunshine Pharma. Available at: [Link]

  • o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate | C11H11ClOS | CID 11535933 , PubChem, National Institutes of Health. Available at:[Link]

  • o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate Chemical Properties , Chongqing Chemdad Co., Ltd. Available at: [Link]

  • Green synthesis of liranafate in ionic liquids , ResearchGate. Available at: [Link]

  • The green synthesis of liranaftate in ionic liquids , Journal of Chemical and Pharmaceutical Research. Available at:[Link]

Sources

Handling

Personal protective equipment for handling o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate

As a Senior Application Scientist specializing in the scale-up of active pharmaceutical ingredients (APIs), I frequently consult on the safe handling of highly reactive electrophilic intermediates. o-5,6,7,8-Tetrahydro-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the scale-up of active pharmaceutical ingredients (APIs), I frequently consult on the safe handling of highly reactive electrophilic intermediates. o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate (CAS 84995-63-1) is a critical building block, most notably utilized in the synthesis of Liranaftate, a potent squalene epoxidase inhibitor used as a topical antifungal agent[1].

While its reactivity makes it synthetically valuable, the chlorothioformate functional group poses severe acute toxicity, corrosivity, and moisture-sensitivity challenges. This guide provides a self-validating, mechanistic approach to handling this compound, ensuring laboratory safety and operational success.

Chemical Profiling & Mechanistic Hazard Analysis

To handle a chemical safely, you must first understand why it is dangerous. Chlorothioformates are highly electrophilic and extremely sensitive to protic solvents. The primary hazard of o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate is not just its inherent toxicity, but its violent hydrolysis pathway upon exposure to ambient moisture.

When moisture breaches the reaction vessel, it acts as a nucleophile, attacking the thiocarbonyl carbon. This triggers an exothermic decomposition that generates equimolar amounts of hydrogen chloride (HCl) gas and carbonyl sulfide (COS) —a highly toxic, flammable gas that metabolizes into hydrogen sulfide (H2S) in the lungs[2].

HydrolysisPathway A o-5,6,7,8-Tetrahydro-2- naphtylthiochloroformate (Electrophile) C Unstable Intermediate [Thiocarbonic Acid Derivative] A->C Nucleophilic Attack B H2O (Moisture) B->C Hydrolysis D Hydrogen Chloride (HCl) Corrosive Gas C->D Rapid Decomposition E Carbonyl Sulfide (COS) Highly Toxic Gas C->E Rapid Decomposition F 5,6,7,8-Tetrahydro-2-naphthol (Stable Byproduct) C->F Rapid Decomposition

Fig 1: Hydrolysis pathway of o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate yielding toxic gases.

Quantitative Physical Data

Understanding the physical state of the reagent dictates the logistical approach to transfer and storage[3][4].

PropertyValueScientific Implication
Molecular Weight 226.72 g/mol Determines precise stoichiometric equivalents during API synthesis.
Boiling Point ~319.5 °CLow volatility at room temperature, but micro-aerosols pose severe inhalation risks.
Density ~1.28 g/cm³Denser than water; will sink and react violently at the interface if exposed to aqueous media.
Appearance Colorless to brown liquidColor degradation (darkening) often indicates partial hydrolysis or thermal decomposition.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for chlorothioformates. The following matrix outlines the required protective gear, grounded in the causality of the chemical's specific hazards[2][5].

PPE CategorySpecification / MaterialCausality / Scientific Rationale
Hand Protection Heavy-duty Butyl Rubber or Fluoroelastomer (Viton) over Nitrile inner gloves.Chlorothioformates rapidly permeate standard latex or thin nitrile. Butyl rubber provides superior resistance to corrosive halogenated thio-compounds.
Eye/Face Snug-fitting chemical splash goggles AND a full-face shield.Protects against micro-droplet aerosolization during pressurized inert gas transfer or sudden pressure buildup from unintended hydrolysis.
Respiratory NIOSH-approved supplied-air respirator (SAR) or tight-fitting PAPR with Acid Gas/Organic Vapor cartridges.Ambient hydrolysis releases HCl and COS. Standard surgical masks offer zero protection against these gaseous byproducts.
Body Flame-retardant, anti-static Tychem® suit or heavy chemical apron over a Nomex lab coat.Prevents dermal absorption and mitigates static discharge risks, which could ignite flammable decomposition gases (COS).

Operational Handling Protocol: Air-Free Transfer

To prevent toxic gas evolution and preserve reagent integrity, o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate must be handled using strict Schlenk line techniques. The following protocol is designed as a self-validating system —you cannot proceed to the next step unless the current step's validation check passes.

Step 1: Apparatus Preparation

  • Action: Connect the reaction flask to a dual-manifold Schlenk line. Evacuate the system.

  • Validation: Ensure the vacuum gauge reads < 0.1 Torr and holds steady for 5 minutes. A fluctuating gauge indicates a micro-leak, which will introduce moisture and ruin the reagent.

Step 2: Atmosphere Exchange

  • Action: Flame-dry the reaction flask under vacuum to drive off surface-bound moisture. Backfill the system with ultra-high purity (UHP) Argon (< 5 ppm H2O). Repeat the vacuum/argon cycle three times.

  • Validation: The flask must remain cool to the touch without any internal condensation before reagent introduction.

Step 3: Reagent Transfer

  • Action: Use a gas-tight glass syringe equipped with a PTFE-tipped plunger and a stainless steel needle. Flush the syringe with Argon three times prior to piercing the reagent bottle's septum. Draw the required volume slowly to avoid cavitation.

  • Validation: Observe the needle tip during transfer. No fuming should be observed. Fuming indicates moisture contamination in the syringe or ambient air ingress.

Step 4: Exothermic Addition

  • Action: Add the reagent dropwise to the nucleophile solution (e.g., amine or alcohol) at 0–5 °C using an ice bath.

  • Validation: Monitor the internal temperature probe. A temperature spike >10 °C indicates overly rapid addition, risking thermal runaway and degradation of the thiochloroformate.

HandlingWorkflow S1 1. System Prep Vacuum < 0.1 Torr S2 2. Inert Purge Argon Backfill (3x) S1->S2 Validated S3 3. Reagent Transfer Gas-Tight Syringe S2->S3 Moisture-Free S4 4. Controlled Rxn Dropwise at 0-5 °C S3->S4 No Fuming S5 5. Alkaline Quench NaOH / NaHCO3 S4->S5 Reaction Complete

Fig 2: Validated Schlenk line operational workflow for handling moisture-sensitive chlorothioformates.

Disposal & Quenching Plan: Controlled Hydrolysis

Never dispose of unquenched chlorothioformates or contaminated syringes directly into organic waste streams. Residual reagent will react with trace water in the waste carboy, potentially causing a pressure explosion.

Step 1: Solvent Dilution Dilute any residual o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate in a non-reactive, dry solvent (e.g., anhydrous THF or toluene) to a concentration of < 10% v/v. This reduces the kinetic rate of the subsequent quench.

Step 2: Alkaline Neutralization Set up a vigorously stirred, ice-cold bath of 1M NaOH or saturated aqueous NaHCO3 in a fume hood[6][7]. Slowly add the diluted reagent solution dropwise.

  • Causality: The alkaline environment serves a dual purpose. It immediately neutralizes the generated HCl, and it hydrolyzes the toxic COS gas into soluble carbonate and sulfide salts, preventing lethal gas evolution.

Step 3: Phase Separation & Validation Allow the mixture to stir for at least 2 hours at room temperature.

  • Validation: The quench is complete when the addition no longer produces effervescence (CO2 release) and the aqueous layer remains strictly basic (pH > 9, verified via pH paper). The layers can then be separated and disposed of in their respective aqueous and organic hazardous waste streams.

References

  • Home Sunshine Pharma - O-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate CAS 84995-63-1 Product Specifications and Liranaftate Synthesis. Available at: [Link]

  • PubChem - o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate | C11H11ClOS | CID 11535933 Chemical and Physical Properties. Available at:[Link]

  • Cole-Parmer - Material Safety Data Sheet - Ethyl chlorothioformate (Proxy for chlorothioformate class handling and PPE). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate
Reactant of Route 2
o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate
© Copyright 2026 BenchChem. All Rights Reserved.